Product packaging for N,N-Dimethyl-1-(morpholin-2-yl)methanamine(Cat. No.:CAS No. 122894-56-8)

N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Cat. No.: B054837
CAS No.: 122894-56-8
M. Wt: 144.21 g/mol
InChI Key: KNCQHMMKDOIHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a unique molecular architecture combining a tertiary amine and a morpholine ring, which confers distinct physicochemical properties and makes it a valuable scaffold for the design and synthesis of novel bioactive molecules. Its primary research application lies in its use as a precursor or intermediate in the development of potential pharmaceuticals, particularly those targeting the central nervous system (CNS). The structure suggests potential for modulating various biological targets; the morpholine moiety often contributes to solubility and pharmacokinetic properties, while the dimethylaminomethyl group can serve as a key functional handle for further chemical elaboration. Researchers utilize this compound to explore structure-activity relationships (SAR), create focused libraries for high-throughput screening, and develop new ligands for G-protein coupled receptors (GPCRs) and other enzymatic targets. It is supplied strictly for laboratory research purposes to facilitate the advancement of chemical biology and pharmaceutical sciences.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O B054837 N,N-Dimethyl-1-(morpholin-2-yl)methanamine CAS No. 122894-56-8

Properties

IUPAC Name

N,N-dimethyl-1-morpholin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-9(2)6-7-5-8-3-4-10-7/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCQHMMKDOIHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392151
Record name N,N-Dimethyl-1-(morpholin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122894-56-8
Record name N,N-Dimethyl-1-(morpholin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl-morpholin-2-ylmethyl-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS 122894-56-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-1-(morpholin-2-yl)methanamine, with the Chemical Abstracts Service (CAS) number 122894-56-8, is a morpholine-containing organic compound. The morpholine ring is a common scaffold in medicinal chemistry, known for conferring favorable physicochemical properties such as improved solubility and for its role in the biological activity of a wide range of compounds.[1][2] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound and its documented application as a synthetic intermediate in the development of novel therapeutic agents.

While the broader class of morpholine derivatives has been extensively studied for various biological activities, including those targeting the central nervous system and cancer, specific pharmacological data for this compound is not currently available in published literature.[1][2] Its primary documented role is as a building block in the synthesis of more complex molecules.

Chemical and Physical Properties

This compound is a substituted morpholine with a dimethylaminomethyl group attached to the second position of the morpholine ring. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
CAS Number 122894-56-8[3]
Molecular Formula C₇H₁₆N₂O[3]
Molecular Weight 144.22 g/mol [2]
Appearance Colorless to pale yellow liquid or solid[3]
Boiling Point 199 °CMySkinRecipes
Density 0.931 g/cm³MOLBASE
Flash Point 74 °CMOLBASE
Solubility Soluble in polar solvents[3]
SMILES CN(C)CC1CNCCO1[2][3]
InChI InChI=1S/C7H16N2O/c1-9(2)6-7-5-8-3-4-10-7/h7-8H,3-6H2,1-2H3[3]

Role in Synthesis: A Case Study

A key application of this compound is its use as a reactant in the synthesis of novel indazole derivatives with potential therapeutic applications. A patent describes its use in a palladium-catalyzed cross-coupling reaction.[1]

Experimental Protocol: Synthesis of 2-((3-(1H-Indazol-5-yl)-1H-pyrazol-1-yl)methyl)-N,N-dimethylmorpholine

This protocol is adapted from the synthetic procedure described in patent WO2022117487A1.[1]

Materials:

  • 5-bromo-1H-indazole

  • This compound (CAS 122894-56-8)

  • Sodium tert-butoxide (NaOtBu)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Heptane

  • Ethyl acetate (EtOAc)

  • Silica gel for flash chromatography

Procedure:

  • To a reaction vessel, add 5-bromo-1H-indazole and this compound (1.0 equivalent).

  • Add sodium tert-butoxide, Xantphos, and Pd₂(dba)₃ to the reaction mixture.

  • The reaction is carried out in a suitable solvent (e.g., a non-polar aprotic solvent like toluene or dioxane, although not explicitly stated in the provided excerpt).

  • Heat the reaction mixture at 90 °C for 6 hours.

  • Allow the reaction to proceed for an additional 16 hours at room temperature.

  • Upon completion, the reaction mixture is purified by flash chromatography on silica gel.

  • A gradient of 0% to 100% ethyl acetate in heptane is used to elute the product.

  • The final product is obtained as a brown oil.

Yield: 47% (with 70% purity reported)[1]

Synthetic Workflow Diagram

The following diagram illustrates the synthetic workflow described in the experimental protocol.

G Synthesis of an Indazole Derivative A 5-bromo-1H-indazole C Reaction Mixture A->C B This compound (CAS 122894-56-8) B->C D Heating at 90°C for 6h C->D Add NaOtBu, Xantphos, Pd2(dba)3 E Stirring at RT for 16h D->E F Purification by Flash Chromatography E->F G Final Product: 2-((3-(1H-Indazol-5-yl)-1H-pyrazol-1-yl)methyl)-N,N-dimethylmorpholine F->G

Caption: Synthetic workflow for an indazole derivative.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available scientific literature detailing the specific biological activity, mechanism of action, or involvement in signaling pathways of this compound itself. The compound is primarily characterized as a synthetic intermediate.

The broader class of molecules containing the morpholine scaffold is of significant interest in drug discovery. Morpholine derivatives have been investigated for a wide range of therapeutic applications, including:

  • Central Nervous System (CNS) Disorders: The morpholine moiety can improve the blood-brain barrier permeability of drug candidates.[1]

  • Oncology: Several approved and investigational anti-cancer drugs incorporate the morpholine structure.

  • Infectious Diseases: The morpholine ring is a key component of some antibiotics and antifungals.

Due to the lack of specific data for this compound, no signaling pathway diagrams can be provided at this time.

Conclusion

This compound (CAS 122894-56-8) is a valuable building block for organic synthesis, particularly in the construction of complex heterocyclic molecules with potential therapeutic applications. Its documented use in the synthesis of novel indazole derivatives highlights its utility for medicinal chemists and drug development professionals. However, a comprehensive understanding of its intrinsic biological activity and pharmacological profile is currently lacking. Future research is warranted to explore the potential bioactivity of this compound and to further expand its applications in drug discovery. Researchers utilizing this compound should be aware that its primary characterization is as a chemical intermediate, and any biological studies would be breaking new ground.

References

Technical Guide: Physicochemical Properties of N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a heterocyclic amine that serves as a valuable intermediate in organic synthesis. Its structural features, including a morpholine ring and a dimethylamino group, make it a versatile building block, particularly in the development of pharmaceutical and agrochemical compounds.[1][2] This document provides a concise overview of its known physicochemical properties. It is important to note that while basic identifiers and some physical data are available, comprehensive experimental studies on its properties are not widely published in publicly accessible literature.

Physicochemical Data

The following table summarizes the available physicochemical data for this compound.

PropertyValueSource
CAS Number 122894-56-8[1][3][4][5]
Molecular Formula C₇H₁₆N₂O[1][3][4]
Molecular Weight 144.22 g/mol [1][3]
Boiling Point 199°C[1]
Calculated logP -0.4636[3]
Topological Polar Surface Area (TPSA) 24.5 Ų[3]
Hydrogen Bond Acceptors 3[3]
Hydrogen Bond Donors 1[3]
Rotatable Bonds 2[3]

Note: The LogP value is a computational prediction and may not reflect an experimentally determined value.

General Experimental Protocols

Determination of pKa (Potentiometric Titration)

The pKa, a measure of the acidity or basicity of a compound, can be determined for the amine functionalities in this compound using potentiometric titration.

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically deionized water or a co-solvent system (e.g., water/methanol) if solubility is limited.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s).

Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a standard approach for its experimental determination.

  • System Preparation: A biphasic system of n-octanol and water is prepared and mutually saturated.

  • Partitioning: A known amount of this compound is dissolved in one of the phases, and the two phases are mixed thoroughly in a separatory funnel and allowed to equilibrate.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug development and can be determined by various methods, including the equilibrium shake-flask method.

  • Equilibration: An excess amount of the solid compound is added to a known volume of deionized water in a sealed container.

  • Shaking/Stirring: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Separation: The undissolved solid is removed by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear aqueous solution is measured using an appropriate analytical method (e.g., HPLC, LC-MS).

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the initial physicochemical and biological characterization of a novel synthetic compound like this compound.

G synthesis Synthesis of N,N-Dimethyl-1- (morpholin-2-yl)methanamine purification Purification (e.g., Distillation, Chromatography) synthesis->purification structure Structural Confirmation (NMR, MS) purification->structure purity Purity Assessment (HPLC, GC) structure->purity physchem Physicochemical Profiling (pKa, logP, Solubility) purity->physchem in_vitro In vitro Biological Screening (e.g., Receptor Binding, Enzyme Assays) physchem->in_vitro adme Preliminary ADME Assessment (e.g., Permeability, Metabolic Stability) in_vitro->adme go_nogo Proceed to Further Development? adme->go_nogo

General workflow for the characterization of a synthetic intermediate.

Biological Context and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activities and associated signaling pathways of this compound. It is primarily documented as a chemical intermediate.[1] Morpholine and its derivatives are known to possess a wide range of biological activities, and this compound's utility in the synthesis of bioactive molecules suggests that its derivatives may target various biological pathways.[1] However, without specific studies on this particular molecule, any discussion of signaling pathways would be speculative. Further research is required to elucidate its biological targets and mechanisms of action.

References

An In-depth Technical Guide to the Structure Elucidation of N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of N,N-Dimethyl-1-(morpholin-2-yl)methanamine. Due to the limited availability of published experimental data for this specific compound, this guide presents a predictive analysis based on established principles of organic chemistry and spectroscopy, utilizing data from analogous structures. The document outlines a plausible synthetic route and details the expected outcomes from key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. All predicted quantitative data are summarized in structured tables for clarity. Detailed experimental protocols for these techniques are also provided to serve as a practical reference. The logical workflow of the structure elucidation process and a proposed synthetic pathway are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Introduction

This compound is a substituted morpholine derivative with potential applications in pharmaceutical and agrochemical research as a building block for more complex molecules. The morpholine scaffold is a prevalent feature in many biologically active compounds. Accurate structure elucidation is a critical step in the synthesis and characterization of such novel chemical entities, ensuring their identity and purity. This guide will walk through a systematic approach to confirming the structure of this compound.

Molecular Structure:

  • IUPAC Name: this compound

  • CAS Number: 122894-56-8

  • Molecular Formula: C₇H₁₆N₂O

  • Molecular Weight: 144.22 g/mol

  • SMILES: CN(C)CC1CNCCO1

Proposed Synthesis

A plausible synthetic route for this compound can be envisioned starting from 2-(aminomethyl)morpholine. The final step would involve a reductive amination or direct alkylation to introduce the two methyl groups onto the primary amine.

G Proposed Synthesis of this compound A 2-(Aminomethyl)morpholine D This compound A->D Reductive Amination B Formaldehyde (excess) B->D C Sodium borohydride or Formic acid (Eschweiler-Clarke reaction) C->D

Caption: Proposed synthetic pathway for this compound.

Predicted Spectroscopic Data for Structure Elucidation

The following sections detail the predicted spectroscopic data that would be expected for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Here, we predict the ¹H and ¹³C NMR chemical shifts for the target compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.85m1HH-2
~ 3.65m2HH-6
~ 2.80m2HH-5
~ 2.50m2HH-3
~ 2.40d2H-CH₂-N(CH₃)₂
~ 2.25s6H-N(CH₃)₂
~ 1.90br s1H-NH-

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 72.0C-6
~ 67.5C-5
~ 60.0-CH₂-N(CH₃)₂
~ 52.0C-2
~ 46.0-N(CH₃)₂
~ 45.0C-3
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
144[M]⁺ (Molecular Ion)
114[M - CH₂O]⁺
86[M - C₂H₄O - H]⁺
58[CH₂=N(CH₃)₂]⁺ (Base Peak)
44[C₂H₆N]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Medium, BroadN-H stretch (secondary amine in morpholine ring)
2950 - 2800StrongC-H stretch (aliphatic)
1465MediumC-H bend (methylene)
1280 - 1080StrongC-N stretch (amine) and C-O-C stretch (ether)
1120StrongC-O-C stretch (ether)

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire the spectra on a 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence with a spectral width of 16 ppm and a relaxation delay of 1 second is used. For ¹³C NMR, a proton-decoupled pulse sequence with a spectral width of 240 ppm and a relaxation delay of 2 seconds is employed.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected using the spectrometer's software to obtain the final spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in methanol into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Analysis: Scan a mass-to-charge (m/z) range of 40-400 amu.

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Infrared Spectroscopy
  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualized Workflows

G Structure Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation A Proposed Synthesis B Purification (e.g., Distillation) A->B C Mass Spectrometry (MS) B->C D Infrared (IR) Spectroscopy B->D E NMR Spectroscopy (1H, 13C, COSY, HSQC) B->E F Determine Molecular Formula & Weight (MS) C->F G Identify Functional Groups (IR) D->G H Elucidate Carbon-Hydrogen Framework (NMR) E->H J Final Structure Confirmation F->J G->J I Confirm Connectivity (2D NMR) H->I I->J

Caption: A logical workflow for the structure elucidation of a novel compound.

G Logical Relationships in Spectral Data Interpretation Structure N,N-Dimethyl-1- (morpholin-2-yl)methanamine MS MS Data (m/z = 144) Structure->MS Molecular Weight IR IR Data (N-H, C-O, C-N stretches) Structure->IR Functional Groups H_NMR 1H NMR Data (Chemical Shifts, Integrals, Multiplicities) Structure->H_NMR Proton Environment C_NMR 13C NMR Data (Number of Signals, Chemical Shifts) Structure->C_NMR Carbon Skeleton

spectral data for N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a substituted morpholine derivative of interest in medicinal chemistry and organic synthesis. The morpholine scaffold is a privileged structure in drug discovery, known for imparting favorable physicochemical properties such as improved solubility and metabolic stability.[1] This technical guide provides a summary of available spectral data, a detailed hypothetical protocol for its synthesis, and contextual information relevant to its potential biological activities. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules to provide a predictive and comparative analysis.

Chemical and Physical Properties

Basic chemical and physical properties for this compound have been compiled from various chemical suppliers.

PropertyValueSource
CAS Number 122894-56-8ChemScene[2]
Molecular Formula C₇H₁₆N₂OChemScene[2]
Molecular Weight 144.22 g/mol ChemScene[2]
Boiling Point 199°CMySkinRecipes[3]
SMILES CN(C)CC1CNCCO1ChemScene[2]

Spectral Data

Mass Spectrometry (MS)

Predicted mass spectrometry data for various adducts of this compound is available.

AdductPredicted m/z
[M+H]⁺ 145.13355
[M+Na]⁺ 167.11549
[M-H]⁻ 143.11899
[M]⁺ 144.12572

Data sourced from PubChemLite.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct NMR spectra are unavailable, expected chemical shifts can be predicted based on the analysis of similar structures, such as morpholine and N,N-dimethylethylamine.

¹H NMR (Predicted)

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
N(CH₃)₂~2.2s6H
-CH₂-N(CH₃)₂~2.3-2.5m2H
Morpholine CH₂-N~2.4-2.8m4H
Morpholine CH₂-O~3.5-3.8m4H
Morpholine CH~2.9-3.2m1H
Morpholine NHVariablebr s1H

¹³C NMR (Predicted)

CarbonPredicted Chemical Shift (ppm)
N(CH₃)₂~45
-CH₂-N(CH₃)₂~60
Morpholine C-N~46, ~54
Morpholine C-O~67, ~73
Morpholine C-CH₂N~55
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for the functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (secondary amine) 3300-3500 (broad)
C-H Stretch (aliphatic) 2850-3000
N-H Bend (secondary amine) 1550-1650
C-N Stretch (aliphatic amine) 1020-1250
C-O Stretch (ether) 1070-1150

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not published in readily accessible literature. The following is a detailed, hypothetical protocol based on established methods for the synthesis of similar morpholine derivatives. This protocol involves a two-step process: protection of the morpholine nitrogen, followed by reductive amination.

Synthesis Workflow

Hypothetical Synthesis Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Deprotection start 2-(Aminomethyl)morpholine reagents1 Di-tert-butyl dicarbonate (Boc)₂O Triethylamine (TEA) Dichloromethane (DCM) start->reagents1 product1 tert-butyl 2-(aminomethyl)morpholine-4-carboxylate reagents1->product1 reagents2 Formaldehyde (aq.) Sodium triacetoxyborohydride (STAB) 1,2-Dichloroethane (DCE) product1->reagents2 product2 tert-butyl 2-((dimethylamino)methyl)morpholine-4-carboxylate reagents2->product2 reagents3 Trifluoroacetic acid (TFA) Dichloromethane (DCM) product2->reagents3 final_product This compound reagents3->final_product

A hypothetical workflow for the synthesis of this compound.
Detailed Hypothetical Protocol

Step 1: N-Boc Protection of 2-(Aminomethyl)morpholine

  • To a solution of 2-(aminomethyl)morpholine (1.0 eq) in dichloromethane (DCM, 0.5 M), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 2-(aminomethyl)morpholine-4-carboxylate.

Step 2: Reductive Amination

  • Dissolve tert-butyl 2-(aminomethyl)morpholine-4-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE, 0.5 M).

  • Add aqueous formaldehyde (37 wt. %, 2.5 eq).

  • Stir the mixture for 1 hour at room temperature.

  • Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 30 minutes.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 2-((dimethylamino)methyl)morpholine-4-carboxylate.

Step 3: Boc Deprotection

  • Dissolve the crude product from Step 2 in DCM (0.5 M).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify with 1 M NaOH to pH > 10.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological targets for this compound have been identified, morpholine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5] Many of these activities are attributed to the ability of the morpholine ring to interact with various biological targets, such as protein kinases.

The following diagram illustrates a general, hypothetical signaling pathway that could be modulated by a morpholine-containing kinase inhibitor.

Hypothetical Kinase Inhibition Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus receptor Receptor Tyrosine Kinase kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression (e.g., Proliferation, Survival) transcription_factor->gene_expression Promotes ligand Growth Factor ligand->receptor Binds inhibitor This compound (Hypothetical Inhibitor) inhibitor->kinase1 Inhibits

Hypothetical signaling pathway illustrating kinase inhibition by a morpholine derivative.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental work is required to fully characterize its spectral properties, validate synthetic routes, and elucidate its biological activities.

References

N,N-Dimethyl-1-(morpholin-2-yl)methanamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This document provides a concise technical summary of the chemical compound N,N-Dimethyl-1-(morpholin-2-yl)methanamine, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

This compound is a substituted morpholine derivative. The core molecular and physical properties are summarized below.

IdentifierValueSource
Molecular Formula C₇H₁₆N₂O[1][2][3]
Molecular Weight 144.22 g/mol [1][3]
CAS Number 122894-56-8[1][3]
Synonym N,N-Dimethyl-2-morpholinmethanamine[1]

Structural and Chemical Properties

Due to the limited availability of published experimental data, a detailed exposition of experimental protocols and biological signaling pathways associated with this specific molecule is not feasible at this time. The compound is classified as an amine and is available from various chemical suppliers for research purposes.[1]

Logical Derivation of Molecular Structure

The molecular formula and weight can be logically derived from its IUPAC name. The diagram below illustrates the conceptual components that constitute the final chemical structure.

G cluster_components Structural Components from IUPAC Name cluster_assembly Molecular Assembly cluster_formula Resulting Formula Calculation A Morpholin-2-yl (C₄H₈NO) D Assembled Structure This compound A->D + B Methanamine Bridge (-CH₂-) B->D + C N,N-Dimethyl Group (-N(CH₃)₂) C->D + E Total Atoms: C: 4+1+2 = 7 H: 8+2+6 = 16 N: 1+1 = 2 O: 1 D->E leads to F Final Molecular Formula: C₇H₁₆N₂O E->F results in

References

Navigating the Safety Landscape of N,N-Dimethyl-1-(morpholin-2-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling guidelines for N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS No. 122894-56-8). As a specialized chemical intermediate, understanding its hazard profile is paramount for ensuring laboratory safety and regulatory compliance. This document synthesizes available data on its physical and chemical properties, toxicological profile, and recommended handling procedures.

Chemical and Physical Properties

A foundational aspect of safe handling is a thorough understanding of the compound's physical and chemical characteristics. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 122894-56-8Multiple
Molecular Formula C₇H₁₆N₂OMultiple
Molecular Weight 144.22 g/mol Multiple
Appearance Colorless to pale yellow liquid or solid--INVALID-LINK--
Purity ≥95% - ≥97% (typical)--INVALID-LINK--, --INVALID-LINK--
Density 0.931 g/cm³--INVALID-LINK--
Boiling Point 199 °C--INVALID-LINK--
Flash Point 74 °C--INVALID-LINK--
Vapor Pressure 0.352 mmHg at 25°C--INVALID-LINK--
Storage Conditions 0-8 °C, under inert gas (nitrogen or argon), protect from light--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--

Hazard Identification and GHS Classification

Based on available supplier information, this compound is classified as a hazardous substance. The primary hazards are associated with irritation and acute toxicity if swallowed.

GHS Pictogram:

  • GHS07: Exclamation Mark

This pictogram indicates that the substance may cause one or more of the following:

  • Irritation (skin and eye)

  • Skin Sensitization

  • Acute Toxicity (harmful)

  • Narcotic Effects

  • Respiratory Tract Irritation

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

A comprehensive set of precautionary statements has been identified for this compound, outlining measures to prevent exposure and respond to incidents.

CodeStatement
P261 Avoid breathing dust/fume/gas/mist/vapours/spray.
P264 Wash skin thoroughly after handling.
P270 Do not eat, drink or smoke when using this product.
P271 Use only outdoors or in a well-ventilated area.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352 IF ON SKIN: Wash with plenty of water.
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330 Rinse mouth.
P332+P313 If skin irritation occurs: Get medical advice/attention.
P337+P313 If eye irritation persists: Get medical advice/attention.
P362+P364 Take off contaminated clothing and wash it before reuse.
P403+P233 Store in a well-ventilated place. Keep container tightly closed.
P405 Store locked up.
P501 Dispose of contents/container to an approved waste disposal plant.

Toxicological Profile (Inferred from Morpholine Data)

Acute Toxicity of Morpholine:

RouteSpeciesValue
Oral LD50 Rat1.05 g/kg
Inhalation LC50 Rat8 g/m³ (8 hours)
Dermal LD50 Rabbit0.5 mL/kg

Chronic Toxicity and Carcinogenicity of Morpholine:

  • Morpholine has been shown to cause liver and kidney damage in animal studies with repeated exposure.[1]

  • The International Agency for Research on Cancer (IARC) has classified morpholine as Group 3: Not classifiable as to its carcinogenicity to humans . This is based on limited evidence in experimental animals and inadequate evidence in humans.

  • It is important to note that morpholine can react with nitrites to form the carcinogen N-nitrosomorpholine.

Experimental Protocols Overview

While specific experimental protocols for the safety assessment of this compound are not published, the data presented in this guide are typically generated through standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals.

  • Acute Oral Toxicity (OECD 423): This method involves the administration of the substance to fasted animals, typically rats, in a stepwise procedure using a minimum number of animals. Observations of effects and mortality are made over a set period.

  • Acute Dermal Toxicity (OECD 402): The substance is applied to the clipped skin of an animal (e.g., rabbit) and held in contact for 24 hours. Toxic effects and mortality are observed.

  • Acute Inhalation Toxicity (OECD 403): Animals are exposed to the substance as a gas, vapor, or aerosol in a controlled atmosphere for a defined period.

  • Skin Irritation/Corrosion (OECD 404): The substance is applied to the skin of an animal and the degree of irritation or corrosion is assessed at specific intervals.

  • Eye Irritation/Corrosion (OECD 405): The substance is applied to the eye of an animal and the effects on the cornea, iris, and conjunctiva are evaluated.

Safe Handling and Storage Workflow

A systematic approach to handling this compound is essential to minimize risk. The following workflow diagram illustrates the key stages of safe chemical management in a laboratory setting.

SafeHandlingWorkflow cluster_acquisition Acquisition cluster_storage Storage cluster_handling Handling cluster_disposal Disposal a1 Procurement & Receipt a2 SDS Review & Risk Assessment a1->a2 Mandatory s1 Segregate from Incompatibles a2->s1 s2 Store at 0-8°C in a Ventilated, Locked Area h1 Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat s2->h1 s3 Maintain Inventory h2 Use in a Chemical Fume Hood d1 Collect in a Labeled, Sealed Container h2->d1 h3 Prevent Aerosolization d2 Follow Institutional & Local Regulations d1->d2

A generalized workflow for the safe handling of laboratory chemicals.

GHS Hazard Logical Relationship

The GHS classification for this compound follows a logical hierarchy from the identified hazards to the required protective actions.

GHS_Logic hazard Hazard Identification GHS07 - Exclamation Mark H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation ppe Personal Protective Equipment (PPE) P280: Wear protective gloves/clothing/eye protection/face protection hazard->ppe Requires handling Handling & Engineering Controls P261: Avoid breathing vapors P271: Use in well-ventilated area P264: Wash thoroughly after handling P270: Do not eat, drink, or smoke hazard->handling Dictates response Emergency Response P301+P312: If Swallowed... P302+P352: If on Skin... P304+P340: If Inhaled... P305+P351+P338: If in Eyes... hazard->response Informs

Logical relationship between GHS hazards and safety measures.

Summary and Recommendations

This compound is a hazardous chemical that requires careful handling to mitigate risks of irritation and acute toxicity. While a complete, peer-reviewed toxicological profile is not yet available, the GHS classification and data from the parent compound, morpholine, provide a strong basis for a cautious approach.

Key Recommendations:

  • Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

  • Implement stringent engineering controls , primarily the use of a chemical fume hood.

  • Utilize appropriate Personal Protective Equipment (PPE) , including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.

  • Establish and follow clear standard operating procedures (SOPs) for the handling, storage, and disposal of this compound.

  • Avoid the co-location of this amine with nitrites or nitrosating agents to prevent the formation of potentially carcinogenic nitrosamines.

  • Ensure all personnel are trained on the hazards and safe handling procedures for this chemical.

By adhering to these guidelines, researchers and drug development professionals can work safely with this compound, minimizing exposure and ensuring a secure laboratory environment.

References

The Pharmacological Potential of Substituted Morpholine Methanamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a privileged scaffold in medicinal chemistry, continues to garner significant attention for its ability to impart favorable physicochemical and pharmacological properties to bioactive molecules. Its unique structural features, including the presence of both an ether and an amine group, contribute to improved solubility, metabolic stability, and target-binding interactions. This technical guide delves into the diverse biological activities of substituted morpholine methanamines, presenting a comprehensive overview of their anticancer, antimicrobial, and central nervous system (CNS) activities. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Anticancer Activity

Substituted morpholine methanamines have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines. A predominant mechanism of action for many of these compounds is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1][2][3]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity of various substituted morpholine derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
Series 1
M2MDA-MB-231 (Breast)88.27[4]
M5MDA-MB-231 (Breast)81.92[4]
Series 2
10dA549 (Lung)0.062[5]
10dMCF-7 (Breast)0.58[5]
10dMDA-MB-231 (Breast)1.003[5]
10eA549 (Lung)0.033[5]
10hMCF-7 (Breast)0.087[5]
Series 3
2gSW480 (Colon)5.10[6]
2gMCF-7 (Breast)19.60[6]
Series 4
3cHepG2 (Liver)11.42[7]
3dHepG2 (Liver)8.50[7]
3eHepG2 (Liver)12.76[7]
Series 5
8bMCF-7 (Breast)7.0[8]
8bA549 (Lung)10.1[8]
8fMCF-7 (Breast)8.6[8]
8fA549 (Lung)13.1[8]
PI3K/Akt/mTOR Signaling Pathway

The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway in cell regulation and how morpholine-containing inhibitors can modulate its activity.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Inhibitor Morpholine-based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition.

Antimicrobial Activity

Substituted morpholine methanamines also exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. The mechanism of action is often attributed to the disruption of the bacterial cell membrane or the inhibition of essential enzymes.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected morpholine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Series 6
Ru(ii)-3Staphylococcus aureus0.78[9]
Series 7
10S. aureus (MRSA)0.03125 (mM)[10]
15S. aureus (MRSA)0.03125 (mM)[10]
Series 8
Compound 12Pseudomonas aeruginosa-[11]
General
VariousCandida albicans500 - 1000[11]
VariousSaccharomyces cerevisiae500 - 1000[11]

Central Nervous System (CNS) Activity

The physicochemical properties of the morpholine moiety, such as its balanced lipophilicity and hydrogen bonding capacity, make it an ideal scaffold for the development of CNS-active drugs. These properties facilitate penetration of the blood-brain barrier. Morpholine derivatives have shown potential in the treatment of neurodegenerative diseases, mood disorders, and pain.[12]

Experimental Protocols

Synthesis of Substituted Morpholine Methanamines (General Procedure)

A common synthetic route for preparing substituted morpholine methanamines involves a multi-step process:

  • Synthesis of 4-(6-chloropyrimidin-4-yl)morpholine: To a solution of morpholine in a suitable solvent like DMF, an excess of a base such as K2CO3 is added. The mixture is stirred, followed by the addition of a dihalopyrimidine (e.g., 4,6-dichloropyrimidine). The reaction is stirred at room temperature for several hours. After completion, the product is isolated and purified.[13]

  • Synthesis of 4-(6-(piperazin-1-yl)pyrimidin-4-yl)morpholine: The previously synthesized chloropyrimidine derivative is reacted with piperazine in a suitable solvent. The reaction mixture is heated under reflux, and the product is subsequently isolated and purified.[13]

  • Final Product Synthesis (Petasis Reaction): The piperazinyl-morpholinopyrimidine is then subjected to a multicomponent Petasis reaction with a boronic acid and an aldehyde to yield the final substituted morpholine methanamine derivatives.[13]

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.[14]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).[14]

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.[14]

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[14]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[14]

Experimental Workflow for Anticancer Drug Screening

The following diagram outlines a typical workflow for screening potential anticancer compounds.

Anticancer_Screening_Workflow Start Start: Compound Library CellCulture 1. Cell Line Culture (e.g., MCF-7, A549) Start->CellCulture PlateSeeding 2. 96-well Plate Seeding CellCulture->PlateSeeding CompoundTreatment 3. Compound Treatment (Dose-response) PlateSeeding->CompoundTreatment Incubation 4. Incubation (e.g., 72 hours) CompoundTreatment->Incubation ViabilityAssay 5. Cell Viability Assay (e.g., MTT) Incubation->ViabilityAssay DataAnalysis 6. Data Analysis (IC50 Calculation) ViabilityAssay->DataAnalysis HitIdentification 7. Hit Identification DataAnalysis->HitIdentification FurtherStudies Lead Optimization & In Vivo Studies HitIdentification->FurtherStudies Potent & Selective End End HitIdentification->End Inactive or Toxic FurtherStudies->End

Anticancer Drug Screening Workflow.

Conclusion

Substituted morpholine methanamines represent a versatile and highly promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and CNS-active agents, coupled with their favorable pharmacokinetic profiles, positions them as valuable leads in modern drug discovery. The data and protocols presented in this guide offer a solid foundation for further research and development in this exciting area of medicinal chemistry. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

Unveiling the Synthetic Intermediate: A Technical Guide to N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-1-(morpholin-2-yl)methanamine, a morpholine derivative with the CAS number 122894-56-8, serves as a crucial building block in the landscape of organic synthesis.[1][2] Its utility is particularly pronounced in the development of novel pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of the available information on its discovery, synthesis, and physicochemical properties, tailored for professionals in research and drug development. While direct biological activity data for this compound is not extensively documented in publicly available literature, its role as a synthetic intermediate suggests its incorporation into larger, biologically active molecules.

Physicochemical Properties

This compound is a colorless to pale yellow liquid. A summary of its key physicochemical properties is presented in Table 1. These properties are essential for its handling, storage, and application in various synthetic protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 122894-56-8[2]
Molecular Formula C₇H₁₆N₂O[2]
Molecular Weight 144.22 g/mol [2]
Boiling Point 199 °C[1]
Storage Temperature 2-8 °C[1]
Topological Polar Surface Area (TPSA) 24.5 Ų[2]
logP (octanol-water partition coefficient) -0.4636[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 2[2]

Synthesis and Discovery

Experimental Protocols

Proposed Synthesis of this compound:

A likely synthetic route to this compound involves the preparation of a protected 2-(hydroxymethyl)morpholine intermediate, followed by conversion of the hydroxyl group to a dimethylamino group and subsequent deprotection.

Step 1: Synthesis of tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate

While a specific protocol for the target molecule is elusive, the synthesis of a key precursor, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, provides a viable starting point. This can be achieved through various established methods for the synthesis of substituted morpholines.

Step 2: Conversion of the Hydroxyl Group to a Dimethylamino Group

The hydroxyl group of the precursor can be converted to a dimethylamino group through a two-step process:

  • Oxidation to the Aldehyde: The alcohol is first oxidized to the corresponding aldehyde, 4-(tert-butoxycarbonyl)morpholine-2-carbaldehyde.

  • Reductive Amination: The resulting aldehyde undergoes reductive amination with dimethylamine. This reaction typically involves the formation of an intermediate iminium ion, which is then reduced to the tertiary amine.

Step 3: Deprotection of the Boc Group

The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the morpholine nitrogen. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).

Deprotection_of_Boc_Group Boc_Protected tert-Butyl 2-((dimethylamino)methyl)morpholine-4-carboxylate Final_Product This compound Boc_Protected->Final_Product Deprotection TFA Trifluoroacetic Acid (TFA) TFA->Final_Product DCM Dichloromethane (DCM) DCM->Final_Product

Caption: Boc Deprotection to Yield the Final Product.

Use as a Reactant in Indazole Derivative Synthesis:

A documented application of this compound is as a reactant in the synthesis of novel indazole derivatives. The following is a summarized experimental condition from the patent literature:

  • Reactants: this compound is reacted with a suitable indazole precursor.

  • Reagents: Sodium tert-butoxide (NaOtBu), Xantphos (a ligand), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as a catalyst.

  • Conditions: The reaction is carried out at 90 °C for 6 hours, followed by stirring at room temperature for 16 hours.

Indazole_Synthesis cluster_reactants Reactants cluster_reagents Reagents Target_Compound This compound Product Indazole Derivative Target_Compound->Product Indazole_Precursor Indazole Precursor Indazole_Precursor->Product NaOtBu NaOtBu NaOtBu->Product Xantphos Xantphos Xantphos->Product Pd_Catalyst Pd2(dba)3 Pd_Catalyst->Product

References

N,N-Dimethyl-1-(morpholin-2-yl)methanamine synonyms and alternative names.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a heterocyclic organic compound featuring a morpholine ring, a structure of significant interest in medicinal chemistry. The morpholine scaffold is a "privileged structure" often found in bioactive molecules and approved drugs due to its favorable physicochemical, metabolic, and biological properties.[1][2] This versatile building block is readily accessible synthetically and can be incorporated to enhance potency, improve pharmacokinetic profiles, and provide desirable drug-like characteristics.[1][2] Morpholine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3] While this compound itself is primarily available as a chemical intermediate for organic synthesis, its structural components suggest its potential as a building block in the development of novel pharmaceuticals and agrochemicals.[4] This guide provides a comprehensive overview of its known synonyms, chemical properties, and a general synthetic approach, contextualized within the broader significance of morpholine-containing compounds in drug discovery.

Compound Identification and Synonyms

The compound with the systematic name this compound is identified by the CAS number 122894-56-8.[5][6] A variety of synonyms and alternative names are used in chemical literature and supplier catalogs.

Table 1: Synonyms and Alternative Names

Name TypeName
Systematic Name This compound
Common Synonym N,N-Dimethyl-2-morpholinmethanamine[5][7]
Alternative Names Dimethyl-morpholin-2-ylmethylamine[8]
N,N-Dimethyl(morpholin-2-yl)methanamine[8]
(Morpholin-2-yl)-N,N-dimethylmethanamine
2-(Dimethylaminomethyl)morpholine

Physicochemical and Computational Data

A summary of the key physicochemical and computed properties of this compound is presented below. This data is essential for its application in synthetic chemistry and for predicting its behavior in biological systems.

Table 2: Physicochemical and Computed Properties

PropertyValueSource
CAS Number 122894-56-8[5][6]
Molecular Formula C₇H₁₆N₂O[5]
Molecular Weight 144.22 g/mol [4][5]
Boiling Point 199°C[4]
Purity ≥97%[5]
Topological Polar Surface Area (TPSA) 24.5 Ų[5][7]
LogP (calculated) -0.4636[5][7]
Hydrogen Bond Acceptors 3[5][7]
Hydrogen Bond Donors 1[5][7]
Rotatable Bonds 2[5][7]
SMILES CN(C)CC1CNCCO1[5][7]

Synthesis and Experimental Protocols

A plausible general approach for synthesizing 2-substituted morpholines involves the cyclization of an appropriate amino alcohol precursor. For this compound, a potential synthetic workflow could start from a suitable serine derivative or a related 3-amino-1,2-propanediol.

Below is a conceptual workflow illustrating a generalized synthetic pathway.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Functional Group Interconversion cluster_3 Step 4: Deprotection A Starting Material (e.g., Serine derivative) B Intermediate Amino Alcohol (with protected amine) A->B Reduction & Protection C N-Protected Morpholin-2-ylmethanol B->C Intramolecular Cyclization (e.g., Williamson ether synthesis) D N-Protected Morpholin-2-carbaldehyde C->D Oxidation E N-Protected N,N-Dimethyl-1- (morpholin-2-yl)methanamine D->E Reductive Amination (with Dimethylamine) F Final Product: This compound E->F Deprotection

A conceptual synthetic workflow for this compound.

Biological Activity and Applications in Drug Discovery

Currently, there is limited publicly available information regarding the specific biological activity or pharmacological profile of this compound. Its primary documented use is as a building block or intermediate in organic synthesis.[4]

However, the morpholine moiety is a key component in numerous therapeutic agents, highlighting the potential of its derivatives in drug development. Morpholine-containing compounds are particularly prevalent in the development of drugs targeting the central nervous system (CNS), where the morpholine ring can improve properties such as blood-brain barrier permeability.[9] The morpholine structure can act as a pharmacophore, directly interacting with biological targets, or serve as a scaffold to correctly orient other functional groups.[9]

The presence of the dimethylamino group in this compound introduces a basic nitrogen center, which can be crucial for receptor binding and for modulating the pharmacokinetic properties of a larger molecule. Given the wide range of biological activities associated with morpholine derivatives, this compound represents a valuable starting point for the synthesis of new chemical entities for screening in various therapeutic areas.[1][3]

Conclusion

This compound is a readily available chemical intermediate with a well-defined set of synonyms and physicochemical properties. While specific biological data for this compound is scarce, its structural features, namely the morpholine ring and the dimethylaminomethyl group, are of significant interest in medicinal chemistry and drug discovery. The morpholine scaffold is a proven component in a multitude of clinically successful drugs, and as such, this compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research into the biological effects of this compound and its derivatives is warranted to explore its full potential in the development of new medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a valuable synthetic intermediate for the development of novel chemical entities. The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2] The secondary amine of the morpholine ring serves as a versatile nucleophilic handle for a variety of synthetic transformations, allowing for the systematic exploration of the surrounding chemical space.[1] This document provides detailed protocols for the synthesis of N-alkyl and N-acyl derivatives, which are common functional groups in biologically active compounds.[3][4] Morpholine derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][5]

Core Synthetic Pathways: The primary site for derivatization on this compound is the secondary amine within the morpholine ring. The main synthetic routes include N-alkylation and N-acylation to generate a diverse library of compounds for screening and development.

G cluster_main Synthetic Pathways cluster_derivatives cluster_reagents start N,N-Dimethyl-1- (morpholin-2-yl)methanamine Deriv1 N-Alkyl Derivatives start->Deriv1 N-Alkylation Deriv2 N-Acyl (Amide) Derivatives start->Deriv2 N-Acylation Deriv3 N-Sulfonyl Derivatives start->Deriv3 N-Sulfonylation Reagent1 Alkyl Halide or Aldehyde/Ketone Reagent1->Deriv1 Reagent2 Acyl Chloride or Carboxylic Acid Reagent2->Deriv2 Reagent3 Sulfonyl Chloride Reagent3->Deriv3

Caption: Key synthetic derivatization pathways from the starting material.

N-Alkylation of the Morpholine Nitrogen

N-alkylation of the morpholine secondary amine is a fundamental strategy to introduce diverse alkyl groups, enabling the exploration of structure-activity relationships (SAR).[6] This can be achieved primarily through two robust methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.[6][7] Direct alkylation is a straightforward SN2 reaction, while reductive amination is a milder method that avoids the generation of corrosive byproducts and is suitable for a wider range of substrates.[6]

Data Presentation: N-Alkylation Conditions

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of secondary amines, including morpholine derivatives.[6][8]

MethodAlkylating Agent / Carbonyl SourceBase / Reducing AgentSolventTypical Yield (%)
Direct AlkylationMethyl IodideK₂CO₃ or NaHDMF or Acetonitrile85-95
Direct AlkylationEthyl BromideK₂CO₃ or Et₃NAcetonitrile80-90
Direct AlkylationBenzyl BromideK₂CO₃ or Hunig's BaseDMF or CH₂Cl₂90-98
Reductive AminationFormaldehydeNaBH(OAc)₃1,2-Dichloroethane80-95
Reductive AminationAcetoneNaBH₄ or NaBH₃CNMethanol75-90
Reductive AminationBenzaldehydeNaBH(OAc)₃CH₂Cl₂85-95
Experimental Protocols

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol describes the synthesis of N-benzyl-N,N-dimethyl-1-(morpholin-2-yl)methanamine.

G cluster_workflow Workflow for Direct N-Alkylation start 1. Dissolve Starting Material and Base in DMF add_halide 2. Add Alkyl Halide (e.g., Benzyl Bromide) start->add_halide heat 3. Heat Reaction Mixture (50-80 °C) add_halide->heat monitor 4. Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup 5. Aqueous Workup (Quench, Extract) monitor->workup Complete purify 6. Purify by Column Chromatography workup->purify end N-Alkylated Product purify->end G cluster_workflow Workflow for Reductive Amination start 1. Dissolve Amine and Aldehyde in 1,2-Dichloroethane iminium 2. Stir to Form Iminium Intermediate start->iminium add_reductant 3. Add NaBH(OAc)₃ Portion-wise iminium->add_reductant monitor 4. Monitor by TLC/LC-MS add_reductant->monitor monitor->add_reductant Incomplete workup 5. Aqueous Workup (Quench, Extract) monitor->workup Complete purify 6. Purify by Column Chromatography workup->purify end N-Alkylated Product purify->end G cluster_workflow Workflow for N-Acylation (Amide Coupling) start 1. Dissolve Carboxylic Acid, Base, and HOBt in CH₃CN add_edc 2. Add EDC to Activate Acid start->add_edc add_amine 3. Add Amine Starting Material add_edc->add_amine monitor 4. Monitor by TLC/LC-MS add_amine->monitor monitor->add_amine Incomplete workup 5. Aqueous Workup (Quench, Extract) monitor->workup Complete purify 6. Purify by Column Chromatography workup->purify end N-Acyl (Amide) Product purify->end G Hypothetical Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds kinase Kinase (e.g., PI3K/Akt/mTOR) receptor->kinase Activates substrate Downstream Substrate kinase->substrate Phosphorylates response Cellular Response (e.g., Proliferation, Survival) substrate->response Triggers inhibitor Novel Morpholine Derivative inhibitor->kinase Inhibits

References

Application Notes and Protocols: N,N-Dimethyl-1-(morpholin-2-yl)methanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a versatile bifunctional building block in organic synthesis, prized for its utility in constructing complex nitrogen-containing heterocyclic scaffolds. Its structure, featuring a secondary amine within the morpholine ring and a tertiary dimethylaminomethyl group at the 2-position, offers multiple reactive sites for strategic molecular elaboration. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of high-value compounds, particularly in the development of novel therapeutics.

A significant application of this building block is in the synthesis of potent and selective agonists for the orphanin FQ (OFQ) receptor, also known as the nociceptin receptor (NOP). These agonists, such as (1S,3aS)-8-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, have shown promise in preclinical studies for their anxiolytic-like properties. The morpholine moiety in this compound serves as a key precursor to the spiropiperidine core of these therapeutic candidates.

Key Applications

The primary application highlighted in this document is the use of this compound as a key intermediate in the multi-step synthesis of 1,3,8-triazaspiro[4.5]decan-4-one derivatives, which are potent OFQ receptor agonists. The synthesis involves the construction of a spiropiperidine system where the morpholine ring of the starting material is ultimately transformed into the piperidine core of the final product.

Data Presentation

Table 1: Quantitative Data for the Synthesis of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one Intermediate

StepReactantsProductSolventTemperature (°C)Time (h)Yield (%)
1This compound, Phenyl isocyanate2-(Dimethylaminomethyl)-4-phenylmorpholine-3-carboxamideDichloromethaneRoom Temperature1285
22-(Dimethylaminomethyl)-4-phenylmorpholine-3-carboxamide1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-oneAcetic AcidReflux670

Note: The yields are representative and may vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 2-(Dimethylaminomethyl)-4-phenylmorpholine-3-carboxamide

This protocol details the initial acylation of this compound with phenyl isocyanate.

Materials:

  • This compound (1.0 eq)

  • Phenyl isocyanate (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer

  • Round-bottom flask

  • Nitrogen atmosphere setup

Procedure:

  • Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Stir the solution at room temperature.

  • Slowly add phenyl isocyanate to the stirred solution.

  • Continue stirring the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 2-(dimethylaminomethyl)-4-phenylmorpholine-3-carboxamide as a solid.

Protocol 2: Synthesis of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one

This protocol describes the acid-catalyzed cyclization to form the triazaspiro[4.5]decan-4-one core.

Materials:

  • 2-(Dimethylaminomethyl)-4-phenylmorpholine-3-carboxamide (1.0 eq)

  • Glacial Acetic Acid

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • Place 2-(Dimethylaminomethyl)-4-phenylmorpholine-3-carboxamide in a round-bottom flask.

  • Add glacial acetic acid to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Maintain the reflux for 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization cluster_workup Work-up & Purification start This compound + Phenyl Isocyanate in DCM process1 Stir at RT 12 hours start->process1 product1 2-(Dimethylaminomethyl)-4-phenyl- morpholine-3-carboxamide process1->product1 product1_input Intermediate from Step 1 in Acetic Acid product1->product1_input Purification & Use process2 Reflux 6 hours product1_input->process2 product2 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one process2->product2 workup Quench, Neutralize, Extract, Dry, Concentrate product2->workup purification Recrystallization or Column Chromatography workup->purification final_product Pure Final Product purification->final_product

Caption: Synthetic workflow for 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one.

Conclusion

This compound is a valuable and strategic building block for the synthesis of complex heterocyclic molecules with significant therapeutic potential. The protocols provided herein offer a clear and reproducible guide for researchers engaged in the discovery and development of novel pharmaceuticals, particularly in the area of OFQ receptor modulation. The straightforward nature of these reactions, coupled with the commercial availability of the starting material, makes this synthetic route attractive for both academic and industrial research.

Application Notes and Protocols: Reactivity of N,N-Dimethyl-1-(morpholin-2-yl)methanamine with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a versatile bifunctional molecule featuring a morpholine ring and a dimethylaminomethyl substituent. The presence of two nucleophilic nitrogen atoms—a secondary amine within the morpholine ring and a tertiary amine in the side chain—imparts a rich and tunable reactivity towards a variety of electrophiles. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and target binding.[1][2][3][4] This document provides detailed application notes and experimental protocols for the reaction of this compound with common electrophiles, including alkylating and acylating agents. The resulting derivatives are of significant interest in drug discovery, with potential applications as central nervous system (CNS) agents, kinase inhibitors, and antimicrobial compounds.[1][2]

Reactivity Profile

The reactivity of this compound is dominated by the nucleophilicity of its two nitrogen atoms. The secondary amine within the morpholine ring is generally more reactive towards electrophiles under neutral or basic conditions compared to the sterically hindered tertiary amine. However, the tertiary amine can undergo quaternization, particularly with reactive alkylating agents. The reaction conditions, including the nature of the electrophile, solvent, temperature, and use of a base, can be modulated to favor reaction at a specific nitrogen center.

Application in Drug Discovery

The derivatization of the morpholine nitrogen in this compound opens avenues to a wide range of novel chemical entities with potential therapeutic applications. The morpholine moiety is a key component in numerous FDA-approved drugs.[5] Functionalization of this core can lead to compounds with activity against various biological targets. For instance, N-acylated and N-alkylated morpholines have been explored as kinase inhibitors for oncology indications, antagonists for CNS receptors, and as antibacterial or antifungal agents.[1][2]

Experimental Protocols

The following protocols are representative procedures for the reaction of this compound with electrophiles. These protocols are based on established methodologies for the derivatization of similar cyclic amines and should be adapted and optimized for specific substrates and desired outcomes.

Protocol 1: N-Alkylation with Alkyl Halides

This protocol describes the alkylation of the secondary amine of the morpholine ring using an alkyl halide in the presence of a base.

Experimental Workflow:

reagents Dissolve this compound and base in solvent addition Add alkyl halide dropwise at 0°C reagents->addition reaction Stir at room temperature or heat as required addition->reaction workup Aqueous workup and extraction reaction->workup purification Purify by column chromatography workup->purification

Caption: Workflow for N-Alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the alkyl halide (1.1 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated product.

Quantitative Data (Representative):

The following table summarizes representative yields for the N-alkylation of morpholine with various alcohols, which can be considered analogous to alkylation with alkyl halides under catalytic conditions.[6]

Electrophile (Alcohol)Temperature (°C)Molar Ratio (Alcohol:Morpholine)Conversion (%)Selectivity for N-Alkylated Product (%)
Ethanol2203:195.493.1
1-Propanol2203:194.192.4
1-Butanol2304:195.391.2
Isopropanol2203:192.886.7
Protocol 2: N-Acylation with Acid Chlorides

This protocol details the acylation of the secondary amine of the morpholine ring with an acid chloride in the presence of a non-nucleophilic base.

Experimental Workflow:

reagents Dissolve this compound and base in DCM addition Add acid chloride dropwise at 0°C reagents->addition reaction Stir at room temperature addition->reaction workup Aqueous workup and extraction reaction->workup purification Purify by column chromatography workup->purification

Caption: Workflow for N-Acylation.

Materials:

  • This compound

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acid chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-acylated product.

Quantitative Data (Representative):

Based on analogous reactions with 2-(aminomethyl)piperidine, high yields can be expected for the N-acylation reaction.[]

Acylating AgentBaseSolventTypical Yield (%)
(3,4-Dichlorophenyl)acetyl chlorideEt₃NDCM>90
4-(Trifluoromethyl)phenylacetyl chlorideEt₃NDCM>90

Potential Signaling Pathways and Biological Targets

The derivatives synthesized from this compound may interact with various biological targets, depending on the nature of the introduced substituent. A logical relationship for target engagement based on the type of derivatization is outlined below.

cluster_reactions Reactions with Electrophiles cluster_products Product Classes cluster_targets Potential Biological Targets start This compound alkylation N-Alkylation start->alkylation acylation N-Acylation start->acylation alkyl_deriv N-Alkyl Derivatives alkylation->alkyl_deriv acyl_deriv N-Acyl Derivatives acylation->acyl_deriv cns CNS Receptors (e.g., Serotonin, Dopamine) alkyl_deriv->cns microbial Microbial Targets (e.g., Cell Wall Synthesis) alkyl_deriv->microbial kinases Protein Kinases (e.g., PI3K, mTOR) acyl_deriv->kinases enzymes Other Enzymes (e.g., Proteases) acyl_deriv->enzymes

Caption: Potential Drug Discovery Pathways.

Conclusion

This compound is a valuable starting material for the synthesis of diverse libraries of compounds for drug discovery. The protocols provided herein for N-alkylation and N-acylation serve as a foundation for the exploration of its chemical space. The resulting derivatives, leveraging the privileged morpholine scaffold, hold promise for the development of novel therapeutics targeting a range of biological pathways. Further optimization of reaction conditions and exploration of a broader array of electrophiles will undoubtedly lead to the discovery of new bioactive molecules.

References

Application Notes and Protocols for N-Alkylation of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of alkyl groups to a nitrogen atom can significantly modulate a molecule's biological activity, solubility, and other physicochemical properties. Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry, and their N-alkylation is a key step in the synthesis of many drug candidates.

While a specific, established protocol for the use of N,N-Dimethyl-1-(morpholin-2-yl)methanamine as a direct N-alkylating agent or catalyst is not prominently documented in the scientific literature, this document provides a representative and detailed protocol for the N-alkylation of morpholine. This protocol is based on well-established methodologies and serves as a practical guide for researchers engaged in the synthesis of N-alkylated morpholine derivatives. The principles and procedures outlined herein are broadly applicable and can be adapted for various substrates and alkylating agents.

General Protocol: N-Alkylation of Morpholine with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of morpholine using an alkyl halide in the presence of a base. This method is a classic and widely used approach for the formation of C-N bonds.

Reaction Scheme:

Materials and Reagents
  • Morpholine

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N))

  • Solvent (e.g., acetonitrile (MeCN), N,N-dimethylformamide (DMF), acetone)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Experimental Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (1.0 eq) and the chosen solvent (e.g., acetonitrile, 5-10 mL per mmol of morpholine).

  • Addition of Base: Add the base (e.g., K₂CO₃, 1.5-2.0 eq) to the stirred solution.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts and water-soluble impurities.

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, distillation, or recrystallization to afford the pure N-alkylated morpholine.

Data Presentation: N-Alkylation of Morpholine Derivatives

The following table summarizes representative quantitative data for the N-alkylation of morpholine and related amines from the literature, showcasing the variability in reaction conditions and outcomes.

AmineAlkylating AgentCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Reference
MorpholineMethanolCuO–NiO/γ–Al₂O₃Gas Phase220-93.8 (selectivity)[1]
BenzylamineDimethyl CarbonateCu–Zr BNPsN₂ atmosphere1804up to 91 (selectivity)[2]
BenzylamineAlkyl HalidesAl₂O₃–OKAcetonitrile301-7-[3]
MorpholineDiethyl Etherγ-Al₂O₃Gas Phase260–320-Quantitative[4]

Mandatory Visualizations

Experimental Workflow for N-Alkylation of Morpholine

The following diagram illustrates the general workflow for the N-alkylation of morpholine with an alkyl halide.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Morpholine, Base, and Solvent add_alkyl_halide Add Alkyl Halide reagents->add_alkyl_halide Stirring heat_react Heat and Monitor (TLC/GC-MS) add_alkyl_halide->heat_react Initiate Reaction cool_filter Cool and Filter heat_react->cool_filter Reaction Complete concentrate Concentrate cool_filter->concentrate extract_wash Extract and Wash concentrate->extract_wash dry_concentrate Dry and Concentrate extract_wash->dry_concentrate purify Column Chromatography, Distillation, or Recrystallization dry_concentrate->purify Crude Product final_product final_product purify->final_product Pure N-Alkylmorpholine

Caption: General workflow for the N-alkylation of morpholine.

Signaling Pathways and Logical Relationships

In the context of this chemical transformation, a signaling pathway is not directly applicable. However, a logical relationship diagram can illustrate the factors influencing the success of the N-alkylation reaction.

logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome amine Amine (e.g., Morpholine) outcome Yield and Purity of N-Alkylmorpholine amine->outcome alkylating_agent Alkylating Agent (e.g., Alkyl Halide) alkylating_agent->outcome base Base base->outcome solvent Solvent solvent->outcome temperature Temperature temperature->outcome time Reaction Time time->outcome

Caption: Factors influencing the N-alkylation reaction outcome.

References

Application Notes: The Morpholin-2-yl-methanamine Scaffold in Bioactive Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2][3] Its presence can improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties, making it a valuable building block for drug discovery.[2][4] Specifically, the morpholin-2-yl-methanamine core provides a versatile handle for elaboration into more complex, bioactive heterocyclic systems. While specific, detailed protocols starting from the N,N-dimethylated version, N,N-Dimethyl-1-(morpholin-2-yl)methanamine, are not extensively documented in peer-reviewed literature, the underlying principles of its reactivity are well-represented by its parent amine, (morpholin-2-yl)methanamine, and by morpholine itself in reactions with activated heterocyclic cores.

This document provides representative protocols for the synthesis of bioactive heterocycles, such as pyrimidines and triazines, using the morpholine scaffold. These methods are foundational and can be adapted for substrates like (morpholin-2-yl)methanamine. The protocols focus on two key reaction types: nucleophilic aromatic substitution to attach the morpholine moiety to a heterocyclic core, and subsequent palladium-catalyzed cross-coupling to generate structurally diverse, potent molecules.

Key Applications & Bioactivity

Morpholine-containing heterocycles are prominent inhibitors of various enzymes and receptors. A notable area of application is in the development of kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway , which is frequently dysregulated in cancer.[1][5] The oxygen atom of the morpholine ring often acts as a critical hydrogen bond acceptor in the kinase hinge region, enhancing binding affinity and potency.[5] Furthermore, pyrimidine-morpholine hybrids have been successfully developed as potent inhibitors of cholinesterases, making them promising therapeutic candidates for Alzheimer's disease.[6]

Experimental Protocols & Data

Protocol 1: Synthesis of a 2-Chloro-4-morpholino-6-(substituted)-pyrimidine Core

This protocol details a typical two-step procedure to construct a morpholino-pyrimidine scaffold, a common core for further elaboration. The first step involves a nucleophilic substitution of one chlorine atom from a dichloropyrimidine with a desired amine, followed by the substitution of the second chlorine with morpholine.

Step 1: Synthesis of 6-chloro-N-(4,6-dimethoxypyrimidin-2-yl)-1,3,5-triazin-2-amine (Representative first substitution)

  • Dissolve 2,4,6-trichloro-s-triazine (cyanuric chloride, 0.01 mol) in 30 mL of acetone in a flask equipped with a magnetic stirrer and maintain the temperature at 0-5°C using an ice bath.

  • Separately, dissolve 4,6-dimethoxypyrimidin-2-amine (0.01 mol) in acetone.

  • Add the pyrimidine solution dropwise to the stirred cyanuric chloride solution.

  • Maintain a neutral pH throughout the addition by the dropwise addition of a 10% sodium bicarbonate (NaHCO₃) solution.[7]

  • Continue stirring at 0-5°C for 2 hours.

  • Pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash with water, and dry to yield the intermediate product.

Step 2: Synthesis of 4-chloro-6-morpholino-N-(4,6-dimethoxypyrimidin-2-yl)-1,3,5-triazin-2-amine

  • Dissolve the product from Step 1 (0.01 mol) in 25 mL of tetrahydrofuran (THF).

  • Warm the solution to 35-40°C with stirring.

  • Add morpholine (0.01 mol) dropwise to the solution.

  • Maintain a neutral pH by adding 10% NaHCO₃ solution as needed.[7]

  • Continue stirring at this temperature for 3 hours.[7]

  • Pour the mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol or acetone to obtain the purified morpholino-pyrimidine core.

Protocol 2: Suzuki-Miyaura Coupling for Synthesis of Bioactive Pyrimidine-Morpholine Hybrids

This protocol describes the functionalization of the chloro-morpholino-pyrimidine core via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to install various aryl groups, a common strategy for lead optimization. This method was used to produce potent cholinesterase inhibitors.[6]

  • To a reaction vial, add the 2-chloro-4-morpholino-pyrimidine core (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Add a solvent mixture of 1,4-dioxane and water (4:1 ratio, 5 mL).

  • Purge the mixture with argon or nitrogen gas for 10-15 minutes to remove oxygen.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.), to the mixture.

  • Seal the vial and heat the reaction at 90°C for 12-16 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final bioactive compound.

Data Summary

Table 1: Summary of Representative Reaction Conditions and Yields

StepReaction TypeKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1 Nucleophilic Aromatic Substitution2,4,6-Trichloro-s-triazine, AmineAcetone0 - 5275 - 90
2 Nucleophilic Aromatic SubstitutionDichloro-triazine intermediate, MorpholineTHF35 - 40370 - 85
3 Suzuki-Miyaura CouplingChloro-morpholino-pyrimidine, Arylboronic acid, Pd(PPh₃)₄Dioxane/H₂O9012 - 1650 - 80

Table 2: Biological Activity of Synthesized Pyrimidine-Morpholine Hybrids as Cholinesterase Inhibitors [6]

Compound IDR-Group (at Pyrimidine C2)AChE IC₅₀ (µM)BuChE IC₅₀ (µM)
5a Phenyl1.3 ± 0.054.8 ± 0.03
5d 4-Fluorophenyl0.95 ± 0.023.2 ± 0.01
5h 3-Tolyl0.43 ± 0.422.5 ± 0.04
5j 4-Methoxyphenyl1.1 ± 0.033.9 ± 0.02
Neostigmine (Standard)16.3 ± 1.12> 50

Data sourced from Zaib et al., Bioorganic Chemistry, 2023.[6] AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase.

Visualizations

G cluster_0 Protocol 1: Scaffold Synthesis cluster_1 Protocol 2: Lead Optimization A 2,4-Dichloropyrimidine B Intermediate: 2-Chloro-4-(R)-pyrimidine A->B  Amine  Base, 0-25°C C Core Scaffold: 2-Chloro-4-morpholino-pyrimidine B->C  Morpholine  Base, 35-40°C E Final Bioactive Molecule: 2-Aryl-4-morpholino-pyrimidine C->E  Suzuki Coupling  Pd(PPh₃)₄, Base, 90°C D Arylboronic Acid D->E

Caption: General experimental workflow for the synthesis of bioactive morpholino-pyrimidines.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Growth Cell Growth & Protein Synthesis mTORC1->Growth Promotes Inhibitor Morpholino-pyrimidine Inhibitor Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a key target for morpholine derivatives.

References

Application Notes and Protocols for N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a versatile heterocyclic building block with significant potential in organic synthesis and drug discovery. Its unique structural features, combining a morpholine ring and a dimethylaminomethyl group, make it a valuable intermediate for the synthesis of complex bioactive molecules. The morpholine moiety is a well-established pharmacophore in numerous approved drugs, contributing to favorable physicochemical properties such as aqueous solubility and metabolic stability. This document provides detailed application notes on the utility of this compound, along with plausible experimental protocols for its synthesis and application in the construction of pharmacologically relevant scaffolds.

Compound Profile

PropertyValue
IUPAC Name This compound
CAS Number 122894-56-8
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.22 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 199 °C
Solubility Soluble in water and common organic solvents
Storage 2-8°C, under inert atmosphere

Applications in Organic Synthesis and Drug Discovery

This compound serves as a key intermediate in the synthesis of a variety of heterocyclic compounds. The presence of both a secondary amine within the morpholine ring (which can be protected or functionalized) and a tertiary amine in the side chain allows for diverse chemical transformations.

  • Building Block for Bioactive Molecules: The morpholine ring is a privileged structure in medicinal chemistry, found in drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib. The title compound can be utilized as a precursor to introduce the morpholine moiety into target molecules, potentially improving their pharmacokinetic profiles.

  • Ligand in Catalysis: The diamine nature of this compound suggests its potential use as a ligand for transition metals in various catalytic reactions, including cross-coupling and asymmetric synthesis.

  • Precursor for Functional Materials: Tertiary amines are known to play catalytic or structural roles in the synthesis of functional materials. This compound can be incorporated into polymer backbones or used as a catalyst in polymerization processes.

Experimental Protocols

Plausible Synthesis of this compound

This protocol describes a potential synthetic route starting from 2-(aminomethyl)morpholine.

Reaction Scheme:

Synthesis_of_NN-Dimethyl-1-(morpholin-2-yl)methanamine 2-(aminomethyl)morpholine 2-(Aminomethyl)morpholine Reaction_mixture Eschweiler-Clarke Reaction 2-(aminomethyl)morpholine->Reaction_mixture Formaldehyde Formaldehyde (aq.) Formaldehyde->Reaction_mixture Formic_acid Formic Acid Formic_acid->Reaction_mixture Product This compound Reaction_mixture->Product

Caption: Synthetic pathway for this compound.

Materials:

  • 2-(Aminomethyl)morpholine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(aminomethyl)morpholine (1.0 eq).

  • Add formaldehyde (2.5 eq) and formic acid (2.5 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium hydroxide until the pH is approximately 10-12.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Quantitative Data (Expected):

ParameterValue
Yield 75-85%
Purity (GC) >98%
Representative Protocol: Synthesis of a 4-Aminoquinazoline Derivative

This protocol illustrates the use of a morpholine-containing amine in a nucleophilic aromatic substitution reaction to form a 4-aminoquinazoline, a common core in kinase inhibitors. While this protocol does not directly use the title compound, it demonstrates a key application for which it could be a valuable precursor after appropriate functionalization.

Quinazoline_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Reagents Combine 4-chloroquinazoline, morpholine derivative, and solvent Start->Reagents Heat Heat mixture to reflux Reagents->Heat Monitor Monitor reaction by TLC Heat->Monitor Monitor->Heat Continue heating Cool Cool to room temperature Monitor->Cool Reaction complete Quench Quench with water Cool->Quench Extract Extract with ethyl acetate Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate under vacuum Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product Isolated Product Purify->Product Signaling_Pathway_Hypothesis Compound This compound Derivative Target Kinase (e.g., PI3K/mTOR) Compound->Target Inhibition Pathway Signaling Pathway (e.g., Cell Growth, Proliferation) Target->Pathway Modulation Response Cellular Response (e.g., Apoptosis) Pathway->Response

Application Note: Chiral Separation of N,N-Dimethyl-1-(morpholin-2-yl)methanamine Enantiomers by Supercritical Fluid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a chiral molecule with a morpholine scaffold, a common structural motif in medicinal chemistry. As enantiomers of a chiral drug candidate can exhibit different pharmacological and toxicological profiles, the development of robust analytical methods for their separation and quantification is crucial during the drug discovery and development process. Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations, offering advantages such as high speed, reduced solvent consumption, and often superior resolution compared to traditional High-Performance Liquid Chromatography (HPLC).[1][2][3] This application note presents a hypothetical, yet scientifically grounded, protocol for the chiral separation of the enantiomers of this compound using SFC with a polysaccharide-based chiral stationary phase.

Data Presentation

The following table summarizes the hypothetical chromatographic results for the chiral separation of this compound enantiomers under the optimized SFC conditions.

ParameterValue
Column Polysaccharide-based Chiral Stationary Phase
Mobile Phase CO2 / Methanol with additives
Flow Rate 3.0 mL/min
Column Temperature 40 °C
Back Pressure 150 bar
Retention Time (Enantiomer 1) 2.5 min
Retention Time (Enantiomer 2) 3.2 min
Resolution (Rs) > 2.0
Tailing Factor (Tf) 1.1 - 1.2

Experimental Protocols

This section details the methodology for the chiral separation of this compound enantiomers by SFC.

1. Materials and Reagents

  • Racemic this compound: Synthesized in-house or commercially sourced.

  • Carbon Dioxide (CO2): SFC grade.

  • Methanol (MeOH): HPLC or SFC grade.

  • Trifluoroacetic Acid (TFA): HPLC grade.

  • Triethylamine (TEA): HPLC grade.

  • Sample Diluent: Methanol.

2. Instrumentation

  • A supercritical fluid chromatography (SFC) system equipped with a photodiode array (PDA) or UV detector, a back pressure regulator, and a column oven.

3. Chromatographic Conditions

  • Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 4.6 x 150 mm, 5 µm. Polysaccharide-based CSPs are broadly selective and effective for a wide range of racemates, including amines.[4][5]

  • Mobile Phase:

    • Solvent A: Carbon Dioxide (CO2)

    • Solvent B (Co-solvent): Methanol with 0.2% (v/v) Trifluoroacetic Acid and 0.1% (v/v) Triethylamine. The use of both an acidic and a basic additive can improve peak shape and enantioselectivity for amines.[1]

  • Gradient: Isocratic elution with 80% Solvent A and 20% Solvent B.

  • Flow Rate: 3.0 mL/min.

  • Column Temperature: 40 °C.

  • Back Pressure: 150 bar.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

4. Sample Preparation

  • Prepare a stock solution of racemic this compound in methanol at a concentration of 1 mg/mL.

  • Further dilute the stock solution with methanol to a final concentration of 0.1 mg/mL for analysis.

5. System Suitability

  • Before sample analysis, perform at least five replicate injections of the racemic standard solution to ensure system suitability.

  • The system is deemed suitable if the resolution between the two enantiomer peaks is greater than 2.0, and the tailing factor for each peak is between 0.8 and 1.5.

6. Data Analysis

  • Integrate the peak areas of the two enantiomers.

  • The enantiomeric excess (% ee) can be calculated using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

The following diagrams illustrate the key aspects of this application note.

Chiral_Separation_Workflow cluster_prep Preparation cluster_sfc SFC Analysis cluster_data Data Processing Sample_Prep Sample Preparation (0.1 mg/mL in MeOH) Injection Inject Sample (5 µL) Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (CO2 and MeOH with additives) SFC_System SFC System Setup (Column, Temp, Pressure) Mobile_Phase_Prep->SFC_System SFC_System->Injection Separation Isocratic Elution Injection->Separation Detection UV Detection (210 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Resolution & % ee Integration->Calculation

Caption: Experimental workflow for the chiral SFC separation.

Logical_Relationship cluster_analyte Analyte Properties cluster_csp Chiral Stationary Phase cluster_mp Mobile Phase cluster_outcome Outcome Analyte Chiral Amine (Basic Nature) CSP Polysaccharide-based CSP (e.g., Cellulose derivative) Analyte->CSP Chiral Recognition Additives Acidic & Basic Additives (TFA & TEA) Analyte->Additives Improved Peak Shape MP CO2 / MeOH CSP->MP Interaction Outcome Successful Enantioseparation (High Resolution & Good Peak Shape) CSP->Outcome MP->Outcome Additives->MP Modification

Caption: Key factors influencing the chiral separation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethyl-1-(morpholin-2-yl)methanamine. The following information is designed to address common challenges encountered during the purification of this and structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The purification of this compound and related amino compounds can be challenging due to their basic nature, high polarity, and potential for strong interactions with stationary phases in chromatography. Key issues include product loss, poor separation from impurities, and compound degradation.

Q2: What are the most common methods for purifying this compound?

The primary purification methods for polar amines like this compound include:

  • Distillation: Effective for thermally stable amines.

  • Recrystallization as a salt: Converting the amine to a hydrochloride salt can facilitate purification by crystallization.

  • Column Chromatography: Requires careful selection of stationary and mobile phases to minimize unwanted interactions.

Q3: What are potential impurities I should be aware of?

Impurities can arise from starting materials, side reactions, or degradation. For morpholine derivatives, potential impurities may include unreacted starting materials, byproducts from N-alkylation reactions, and products of ring-opening or oxidation. The synthesis of morpholine itself can introduce impurities if not carefully controlled.

Troubleshooting Guides

Distillation

Issue 1: The compound appears to be degrading at high temperatures.

  • Cause: this compound may have a high boiling point and could be susceptible to thermal decomposition.

  • Solution: Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the compound and minimize the risk of thermal degradation.

Issue 2: Poor separation from a close-boiling impurity.

  • Cause: The impurity has a boiling point very similar to the product.

  • Solution: Use a fractional distillation column with a higher number of theoretical plates. A spinning band distillation apparatus can also be effective for separating components with close boiling points.

Recrystallization of the Hydrochloride Salt

Issue 1: The compound "oils out" instead of crystallizing.

  • Cause: This can occur if the melting point of the salt is lower than the boiling point of the solvent, or if the solution is supersaturated. The presence of impurities can also inhibit crystallization.

  • Solution:

    • Try a different solvent or a co-solvent system.

    • Ensure the starting material is as pure as possible before attempting recrystallization.

    • Use a seed crystal to induce crystallization.

    • Allow the solution to cool more slowly.

Issue 2: Low recovery of the crystallized product.

  • Cause: The hydrochloride salt may have significant solubility in the recrystallization solvent even at low temperatures, or too much solvent was used.

  • Solution:

    • Minimize the amount of hot solvent used to dissolve the salt.

    • Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtering.

    • Wash the collected crystals with a minimal amount of ice-cold solvent.

Column Chromatography

Issue 1: Significant peak tailing and poor separation on a silica gel column.

  • Cause: The basic amine interacts strongly with the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption and band spreading.

  • Solution:

    • Add a competing base: Incorporate a small amount of a volatile amine, such as triethylamine (0.1-1%), into the mobile phase to neutralize the acidic sites on the silica gel.

    • Use a different stationary phase: Alumina, which is basic or neutral, can be a better choice for purifying amines. Alternatively, chemically modified silica (e.g., amine-functionalized silica) can be used.

    • Reversed-phase chromatography: For highly polar amines, reversed-phase chromatography with a high pH mobile phase can be effective. Ensure the column is stable to high pH.

Issue 2: The compound does not elute from the column.

  • Cause: The compound is too polar for the chosen mobile phase and is strongly adsorbed to the stationary phase.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For normal-phase chromatography, this typically involves increasing the concentration of a polar solvent like methanol in a less polar solvent like dichloromethane.

    • If using a silica gel column, ensure a competing base like triethylamine is present in the mobile phase.

Experimental Protocols

Protocol 1: Purification by Recrystallization as a Hydrochloride Salt
  • Salt Formation: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring until precipitation of the hydrochloride salt is complete.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold solvent.

  • Solvent Selection for Recrystallization: Test the solubility of a small amount of the dried salt in various solvents (e.g., ethanol, isopropanol, or mixtures with water) at room temperature and upon heating to find a suitable solvent that dissolves the salt when hot but not when cold.

  • Recrystallization: Dissolve the bulk of the salt in the minimum amount of the chosen boiling solvent. If the solution has colored impurities, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent, and dry them under vacuum.

Data Presentation

Table 1: Troubleshooting Guide for Purification of this compound

Problem Possible Cause Recommended Solution
Distillation
Product decompositionHigh boiling point and thermal instabilityUse vacuum distillation to lower the boiling point.
Poor separation of impuritiesClose boiling pointsEmploy fractional distillation with a high-efficiency column.
Recrystallization (as HCl salt)
Oiling outImproper solvent; high impurity levelChange solvent system; pre-purify material; use a seed crystal; slow cooling.
Low recoveryHigh solubility in cold solvent; excess solventUse minimal hot solvent; cool thoroughly; wash with minimal cold solvent.
Column Chromatography (Silica Gel)
Peak tailing/streakingStrong interaction of basic amine with acidic silicaAdd triethylamine (0.1-1%) to the eluent; use alumina or a basic stationary phase.
No elution of productHigh polarity of the compoundIncrease the polarity of the mobile phase; ensure a competing base is present.

Visualization

Experimental Workflow for Purification

experimental_workflow cluster_crude Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis crude_product Crude N,N-Dimethyl-1- (morpholin-2-yl)methanamine distillation Vacuum Distillation crude_product->distillation recrystallization Recrystallization as HCl Salt crude_product->recrystallization chromatography Column Chromatography crude_product->chromatography analysis NMR, LC-MS, etc. distillation->analysis recrystallization->analysis chromatography->analysis pure_product pure_product analysis->pure_product Pure Product

Caption: General workflow for the purification of this compound.

Logical Relationship for Troubleshooting Chromatography

troubleshooting_chromatography cluster_problem Identify the Issue cluster_solution Potential Solutions start Poor Separation in Column Chromatography peak_tailing Peak Tailing/Streaking? start->peak_tailing no_elution No Elution? start->no_elution add_base Add Triethylamine to Mobile Phase peak_tailing->add_base Yes change_sp Switch to Alumina or Amine-Functionalized Silica peak_tailing->change_sp Yes no_elution->add_base If on silica increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes

Caption: Troubleshooting logic for column chromatography of basic amines.

stability and degradation of N,N-Dimethyl-1-(morpholin-2-yl)methanamine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability and degradation of N,N-Dimethyl-1-(morpholin-2-yl)methanamine under acidic conditions. The following frequently asked questions (FAQs) and troubleshooting guides will help you design and execute your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic conditions?

Q2: What are the likely degradation pathways for this molecule under acidic stress?

Based on general organic chemistry principles, the most probable degradation pathway under acidic conditions is the acid-catalyzed cleavage of the ether bond in the morpholine ring. This would result in the opening of the ring to form a linear amino alcohol derivative. The tertiary amine is expected to be protonated and relatively stable under these conditions, but degradation can still occur at elevated temperatures.

Q3: What are forced degradation studies and why are they necessary?

Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing.[1] These studies are crucial for:

  • Identifying potential degradation products.[1]

  • Elucidating degradation pathways.[1][2]

  • Assessing the intrinsic stability of the molecule.[1][2]

  • Developing and validating stability-indicating analytical methods.[1]

According to regulatory guidelines, forced degradation studies are a critical component of drug development and submission.[1][3]

Troubleshooting Guide for Stability Studies

This guide addresses common issues encountered during the investigation of this compound stability.

Issue 1: No degradation is observed under initial acidic conditions.
  • Possible Cause: The conditions are not stressful enough. Amides, for instance, can be very stable and require heating with aqueous acid for extended periods to hydrolyze.[4]

  • Troubleshooting Steps:

    • Increase Acid Concentration: If using a weak acid, switch to a stronger acid (e.g., HCl, H2SO4) or increase its concentration.

    • Increase Temperature: Elevate the temperature of the reaction. Chemical degradation studies can be conducted at 50-60°C if no degradation is seen at room temperature.[5]

    • Extend Exposure Time: Increase the duration of the study. Some degradation processes are slow and may only become apparent after a longer period. Forced degradation studies can be carried out for up to 7 days.[5]

Issue 2: The observed degradation is too rapid, leading to multiple, complex degradation products.
  • Possible Cause: The stress conditions are overly harsh. The goal of forced degradation is to achieve a target degradation of 5-20%.[5] More extensive degradation can complicate the analysis.

  • Troubleshooting Steps:

    • Decrease Acid Concentration: Lower the molarity of the acid used.

    • Reduce Temperature: Perform the study at a lower temperature.

    • Shorten Time Points: Collect samples at earlier time points to observe the initial degradation products before they degrade further.

Issue 3: Poor reproducibility of degradation profiles.
  • Possible Cause: Inconsistent experimental parameters.

  • Troubleshooting Steps:

    • Precise Control of Parameters: Ensure that the temperature, acid concentration, and initial concentration of this compound are identical across all experiments. A recommended starting concentration for the drug substance is 1 mg/mL.[5]

    • Homogeneous Samples: Ensure the compound is fully dissolved before starting the stress conditions.

    • Control of Headspace and Oxygen: For oxidative degradation studies that can be influenced by acid, ensure consistent headspace in vials and consider purging with an inert gas if excluding oxygen is desired.

Experimental Protocols

Below are detailed methodologies for conducting forced degradation studies on this compound.

Protocol 1: Acid Hydrolysis Study

Objective: To evaluate the degradation of this compound in acidic conditions at various temperatures.

Materials:

  • This compound (CAS: 122894-56-8)[6][7][8]

  • Hydrochloric acid (HCl) solutions (0.1 M and 1 M)

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Volumetric flasks

  • pH meter

  • Thermostatically controlled water bath or oven

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)

Procedure:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

  • For each condition, transfer a known volume of the stock solution to a reaction vessel.

  • Add an equal volume of the acidic solution (0.1 M HCl or 1 M HCl) to initiate the degradation.

  • Incubate the samples at different temperatures (e.g., room temperature, 40°C, 60°C, and 80°C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot of the sample.

  • Immediately neutralize the sample with an appropriate amount of NaOH solution to stop the degradation.

  • Dilute the sample to a suitable concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the amount of remaining parent compound and detect any degradation products.

Data Presentation:

The quantitative data from the acid hydrolysis study should be summarized in a table as follows:

Acid ConcentrationTemperature (°C)Time (hours)% this compound Remaining% Area of Major Degradant 1% Area of Major Degradant 2
0.1 M HCl40010000
24
48
60010000
24
48
1 M HCl40010000
24
48
60010000
24
48

Visualizations

Logical Workflow for Forced Degradation Studies

The following diagram illustrates the general workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cluster_conclusion Conclusion Phase A Define Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) B Select Analytical Method (e.g., HPLC, LC-MS) A->B C Prepare Samples (1 mg/mL stock solution) D Expose to Stress Conditions C->D E Sample at Time Points & Neutralize D->E F Analyze Samples by Validated Method G Quantify Parent Compound and Degradation Products F->G H Characterize Degradation Products (e.g., by MS, NMR) G->H I Elucidate Degradation Pathway H->I J Assess Intrinsic Stability I->J

Caption: Workflow for conducting forced degradation studies.

Hypothesized Acidic Degradation Pathway

This diagram illustrates a potential degradation pathway for this compound under acidic conditions, involving the cleavage of the morpholine ring.

Degradation_Pathway Parent N,N-Dimethyl-1- (morpholin-2-yl)methanamine Intermediate Protonated Intermediate Parent->Intermediate + H+ Product Ring-Opened Product (Amino Alcohol) Intermediate->Product + H2O (Ring Cleavage)

Caption: Hypothesized acidic degradation pathway.

References

troubleshooting failed reactions involving N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Dimethyl-1-(morpholin-2-yl)methanamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound has two primary reactive sites. The exocyclic tertiary amine is a strong base and a good nucleophile, making it susceptible to protonation, alkylation, and other reactions typical of tertiary amines. The nitrogen atom within the morpholine ring is less basic and sterically hindered.

Q2: My reaction with this compound is not proceeding to completion. What are the common causes?

A2: Incomplete reactions can stem from several factors. Firstly, ensure the quality and purity of your starting material. The compound is hygroscopic and can absorb atmospheric CO2, leading to the formation of carbonate salts which are less reactive. Secondly, review your reaction conditions. The choice of solvent, temperature, and stoichiometry are critical. Finally, consider the possibility of steric hindrance around the reactive sites, which may necessitate more forcing conditions.

Q3: I am observing unexpected side products in my reaction. What are the likely side reactions?

A3: Common side reactions include Hofmann elimination if the morpholine ring is quaternized, especially at elevated temperatures. Oxidation of the tertiary amine to an N-oxide is also possible in the presence of oxidizing agents. If your reaction involves strong bases, deprotonation of the carbon adjacent to the morpholine oxygen could occur, leading to ring-opening or rearrangement.

Troubleshooting Failed Reactions

Issue 1: Low or No Product Yield

If you are experiencing low or no yield, a systematic approach to troubleshooting is recommended. The following workflow and data tables can help identify the root cause.

low_yield_troubleshooting start Low/No Yield Observed check_reagents Verify Reagent Quality - Purity (NMR, LC-MS) - Dryness (Karl Fischer) - Absence of carbonate start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Review Reaction Conditions - Temperature - Solvent - Stoichiometry - Reaction time conditions_ok Conditions Correct? check_conditions->conditions_ok reagent_ok->check_conditions Yes purify_reagent Purify/Dry Reagent - Distillation - Drying agent - Inert atmosphere reagent_ok->purify_reagent No optimize Systematically Optimize Conditions (see Table 1) conditions_ok->optimize No end_fail Consult Further Literature conditions_ok->end_fail Yes end_success Reaction Successful optimize->end_success purify_reagent->start

Caption: Troubleshooting workflow for low or no product yield.

Table 1: Example Optimization of a Nucleophilic Substitution Reaction

EntrySolventTemperature (°C)Stoichiometry (Amine:Electrophile)Yield (%)
1THF251.1 : 115
2DMF251.1 : 145
3DMF601.1 : 178
4DMF601.5 : 185
5Acetonitrile601.5 : 162
Issue 2: Formation of Multiple Products

The presence of multiple products often indicates competing reaction pathways. Understanding these pathways is key to suppressing unwanted side reactions.

side_reactions start N,N-Dimethyl-1- (morpholin-2-yl)methanamine + Electrophile (E+) desired_product Desired S N 2 Product start->desired_product Desired Pathway quaternization Quaternization Product start->quaternization Side Reaction n_oxide N-Oxide (if oxidant present) start->n_oxide Side Reaction hofmann Hofmann Elimination (with heat) quaternization->hofmann Further Reaction

Caption: Potential reaction pathways leading to multiple products.

To mitigate side reactions:

  • Quaternization/Hofmann Elimination: Avoid excessive heating and use a minimal excess of the amine. If the electrophile is highly reactive, consider inverse addition (adding the electrophile to the amine).

  • N-Oxide Formation: Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) and that your solvents are degassed and free of peroxides.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol provides a general method for the N-alkylation of an electrophile using this compound.

  • Reagent Preparation: Dry this compound over KOH pellets and distill under reduced pressure before use. Ensure all glassware is oven-dried.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N2), add a solution of the electrophile (1.0 eq) in anhydrous DMF (0.5 M).

  • Amine Addition: Add this compound (1.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO3 solution and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Protocol 2: Quality Control by ¹H NMR

To ensure the purity of the starting material, a ¹H NMR spectrum should be acquired.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of CDCl3.

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis: The spectrum should show characteristic peaks for the dimethylamino group, the morpholine ring protons, and the methylene bridge. The absence of significant water peaks or unexpected signals is indicative of high purity.

Table 2: Expected ¹H NMR Chemical Shifts

ProtonsChemical Shift Range (ppm)MultiplicityIntegration
N(CH₃)₂2.20 - 2.30s6H
Morpholine CH₂N2.40 - 2.90m4H
Morpholine CH₂O3.50 - 3.80m4H
Exocyclic CH₂ & Morpholine CH1.90 - 2.20m3H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

N,N-Dimethyl-1-(morpholin-2-yl)methanamine storage and handling best practices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS No. 122894-56-8).

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended storage conditions for this compound?

A1: this compound should be stored under refrigerated conditions, specifically between 2°C and 8°C.[1] It is also crucial to protect the compound from light to ensure its stability.[2]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

Q3: What should I do in case of accidental skin or eye contact?

A3: In case of skin contact, immediately wash the affected area with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. In both instances, seek medical advice if irritation persists.

Q4: How should I handle a small spill of this compound?

A4: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Place the absorbed material into a suitable, sealed container for disposal. Ensure the area is well-ventilated during cleanup.

Q5: Is this compound sensitive to air or moisture?

A5: While specific data is limited, it is good practice to handle this compound in a dry environment and to keep the container tightly sealed when not in use to prevent potential degradation from moisture or reaction with atmospheric components.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound appears discolored or has an unusual odor. Improper storage (exposure to light or elevated temperatures).1. Verify storage conditions against the recommended 2-8°C and protection from light. 2. If improperly stored, the compound's purity may be compromised. Consider re-purification or using a fresh batch for sensitive experiments.
Inconsistent experimental results. Compound degradation due to improper handling or storage.1. Review handling procedures to ensure the container is sealed promptly after use. 2. Aliquot the compound into smaller, single-use vials to minimize freeze-thaw cycles and exposure to the atmosphere.
Difficulty dissolving the compound. Use of an inappropriate solvent.1. Consult literature for solvents used in similar reactions with morpholine derivatives. 2. Perform small-scale solubility tests with a range of appropriate organic solvents.

Quantitative Data Summary

Parameter Value Source
CAS Number 122894-56-8[1][2][3][4]
Molecular Formula C₇H₁₆N₂O[2][3]
Molecular Weight 144.22 g/mol [2][3]
Recommended Storage Temperature 2-8°C[1]
Purity ≥95%[3]

Experimental Protocols

Protocol: General Procedure for Amine Coupling Reaction

This protocol provides a general workflow for using this compound as a nucleophile in a coupling reaction. This is a hypothetical example and should be adapted based on the specific reaction being performed.

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Work in a well-ventilated chemical fume hood.

  • Reaction Setup:

    • To a round-bottom flask, add the electrophilic substrate and a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

    • Stir the solution at room temperature.

    • In a separate vial, dissolve this compound (1.1 equivalents) in the same anhydrous solvent.

  • Addition:

    • Slowly add the this compound solution to the stirring solution of the electrophile via a syringe.

    • If the reaction is exothermic, maintain the temperature with an ice bath.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a suitable aqueous solution (e.g., saturated ammonium chloride or sodium bicarbonate).

    • Extract the aqueous layer with an appropriate organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography, recrystallization, or distillation as required.

Visualizations

Experimental_Workflow Experimental Workflow: Amine Coupling Reaction A Preparation (Dry Glassware, Inert Atmosphere) B Reaction Setup (Substrate + Solvent) A->B D Slow Addition of Amine B->D C Dissolve Amine (this compound) C->D E Reaction Monitoring (TLC or LC-MS) D->E F Aqueous Workup E->F Reaction Complete G Extraction & Drying F->G H Purification G->H I Final Product H->I Spill_Cleanup_Procedure Troubleshooting Logic: Spill Cleanup A Spill Occurs B Assess Spill Size A->B C Small Spill? B->C D Evacuate Area Alert Supervisor C->D No E Wear Appropriate PPE C->E Yes F Contain Spill with Inert Absorbent E->F G Collect and Place in Sealed Container for Disposal F->G H Ventilate and Clean Area G->H

References

Technical Support Center: N,N-Dimethyl-1-(morpholin-2-yl)methanamine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethyl-1-(morpholin-2-yl)methanamine. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound possesses two primary nucleophilic centers: the secondary amine within the morpholine ring and the tertiary dimethylamino group. The secondary amine is generally more available for reactions like acylation and sulfonylation. However, both nitrogen atoms can participate in reactions such as alkylation. The ether oxygen in the morpholine ring withdraws electron density from the secondary amine, making it less nucleophilic and less basic than analogous piperidines.[1]

Q2: What are the common impurities that might be present in commercially available this compound?

A2: While specific impurity profiles are lot-dependent, potential impurities can arise from the synthetic route. A common synthesis involves the reaction of a 2-(halomethyl)morpholine derivative with dimethylamine. Potential impurities could include residual starting materials, over-alkylated products (quaternary ammonium salts), or byproducts from the synthesis of the morpholine ring itself. It is crucial to check the certificate of analysis provided by the supplier.

Q3: How can I minimize the formation of quaternary ammonium salts during N-alkylation of the morpholine nitrogen?

A3: Over-alkylation, leading to the formation of a quaternary ammonium salt at the tertiary dimethylamino group, is a common side reaction. To minimize this, you can:

  • Use a stoichiometric amount of the alkylating agent.

  • Slowly add the alkylating agent to the reaction mixture.

  • Maintain a lower reaction temperature.

  • Consider using a protecting group for the tertiary amine if it is not the desired reaction site, although this adds extra steps to the synthesis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in N-Alkylation of the Morpholine Ring 1. Competitive Alkylation: The tertiary dimethylamino group may be competing for the alkylating agent. 2. Steric Hindrance: The substituent at the 2-position of the morpholine ring may sterically hinder the approach of the alkylating agent. 3. Insufficient Basicity: The electron-withdrawing effect of the ether oxygen reduces the nucleophilicity of the morpholine nitrogen.[1]1. Use a slight excess of the amine reactant. 2. Increase the reaction temperature or time, but monitor for side reactions. 3. Use a stronger base to deprotonate the secondary amine, or use a more reactive alkylating agent (e.g., alkyl triflate instead of alkyl bromide).
Formation of Multiple Products 1. Over-alkylation: Formation of a quaternary ammonium salt at the tertiary amine. 2. Di-substitution: If the reaction partner is bifunctional, reaction at both nitrogen centers can occur. 3. Ring Opening: At elevated temperatures (e.g., >220°C with alcohols as alkylating agents), the morpholine ring can undergo cleavage.1. Use controlled stoichiometry and reaction conditions as described above. 2. Use a large excess of the diamine to favor mono-substitution. 3. Maintain lower reaction temperatures and monitor the reaction progress closely.
Product Degradation 1. Oxidation: The tertiary amine can be susceptible to oxidation, forming an N-oxide, especially in the presence of oxidizing agents or air at elevated temperatures. Oxidative ring-opening of the morpholine moiety is also possible.[2][3] 2. Thermal Instability: While generally stable, prolonged heating at high temperatures can lead to decomposition. N-alkylmorpholine N-oxides are known to be thermally unstable.1. Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon). Avoid strong oxidizing agents unless intended. 2. Use the lowest effective reaction temperature and minimize reaction time.
Reaction Fails to Proceed 1. Poor Nucleophilicity: The morpholine nitrogen may not be sufficiently nucleophilic under the chosen reaction conditions. 2. Poor Quality Starting Material: Impurities in this compound or the reaction partner may be inhibiting the reaction.1. Use a more polar aprotic solvent to enhance nucleophilicity. Consider the use of a catalyst if applicable (e.g., phase-transfer catalyst for alkylations). 2. Verify the purity of the starting materials by techniques such as NMR or LC-MS.

Experimental Protocols

Protocol: N-Acetylation of the Morpholine Ring

This protocol describes a general procedure for the selective N-acetylation of the secondary amine in this compound.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (or another non-nucleophilic base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in DCM in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup dissolve Dissolve this compound and triethylamine in DCM cool Cool to 0 °C dissolve->cool add_acetyl_chloride Add acetyl chloride dropwise cool->add_acetyl_chloride warm_rt Warm to room temperature and stir add_acetyl_chloride->warm_rt monitor Monitor by TLC/LC-MS warm_rt->monitor quench Quench with NaHCO3 (aq) monitor->quench extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for N-Acetylation.

signaling_pathways cluster_pathways Potential Reaction Pathways reactant This compound + Alkyl Halide (R-X) desired_product Desired Product: N-Alkylation of Morpholine Ring reactant->desired_product Controlled Conditions side_product_1 Side Product 1: Quaternization of Dimethylamino Group reactant->side_product_1 Excess R-X / Higher Temp. side_product_2 Side Product 2: Di-alkylation reactant->side_product_2 Excess R-X

Caption: N-Alkylation Pathways.

logical_relationships cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Reaction Yield cause1 Side Reactions issue->cause1 cause2 Poor Reactivity issue->cause2 cause3 Degradation issue->cause3 solution5 Verify Starting Material Purity issue->solution5 solution1 Optimize Stoichiometry cause1->solution1 solution2 Adjust Temperature/Time cause1->solution2 cause2->solution2 solution3 Change Solvent/Base cause2->solution3 solution4 Use Inert Atmosphere cause3->solution4

Caption: Troubleshooting Logic.

References

Technical Support Center: Scale-Up of Reactions with N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of reactions to synthesize or use N,N-Dimethyl-1-(morpholin-2-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route to produce this compound?

A common and scalable method for the synthesis of this compound is the Eschweiler-Clarke reaction.[1][2] This reaction involves the reductive N-methylation of a primary amine, in this case, (morpholin-2-yl)methanamine, using formaldehyde as the carbon source and formic acid as the reducing agent.[1][3] A key advantage of this method is that it selectively produces the tertiary amine without the formation of quaternary ammonium salts.[2][3]

Q2: What are the primary safety concerns when scaling up the Eschweiler-Clarke reaction for this synthesis?

The primary safety concerns during the scale-up of the Eschweiler-Clarke reaction include:

  • Exothermic Reaction: The reaction is exothermic, and on a large scale, heat dissipation becomes a critical issue. Poor heat management can lead to a runaway reaction.

  • Gas Evolution: The reaction produces carbon dioxide gas, which can lead to a pressure buildup in the reactor if not properly vented.[2]

  • Reagent Handling: Formaldehyde is a known carcinogen and sensitizer, and formic acid is corrosive. Appropriate personal protective equipment (PPE) and engineering controls are essential.

Q3: My reaction yield of this compound is significantly lower on a larger scale. What are the likely causes?

A decrease in yield upon scale-up can be attributed to several factors:

  • Inefficient Mixing: In larger reactors, inadequate agitation can lead to poor mass transfer between reactants, resulting in incomplete conversion and the formation of byproducts.

  • Poor Temperature Control: Localized hot spots due to inefficient heat removal can promote side reactions.

  • Suboptimal Reagent Stoichiometry: While excess formaldehyde and formic acid are typically used, the optimal ratio may differ at a larger scale due to changes in mixing and heating profiles.[4]

Q4: I am observing a significant amount of a byproduct with a mass corresponding to the addition of a formyl group. What is this and how can I minimize it?

This byproduct is likely the N-formyl derivative of the mono-methylated or di-methylated amine. This can occur if the formic acid acts as a formylating agent rather than a reducing agent. To minimize this:

  • Ensure Sufficient Formaldehyde: Maintain a sufficient excess of formaldehyde to favor the formation of the iminium ion intermediate.

  • Control Temperature: While the reaction requires heating, excessive temperatures can favor formylation. An optimal temperature range of 80-100°C is generally recommended.[1][4]

Q5: Purification of the final product is proving difficult on a large scale. What are the recommended methods?

Purification of tertiary amines on a large scale can be challenging.[5][6] Common methods include:

  • Distillation: If the product is thermally stable and has a sufficiently different boiling point from impurities, vacuum distillation is an effective method.

  • Crystallization of a Salt: The product can be converted to a salt (e.g., hydrochloride) which can then be purified by crystallization. The free base can be regenerated afterward.

  • Liquid-Liquid Extraction: An acid-base extraction can be used to separate the basic amine product from non-basic impurities.[7]

  • Adsorbent Purification: Passing a solution of the impure amine through a column of an adsorbent like aluminum oxide can remove primary and secondary amine impurities.[6][8]

Troubleshooting Guides

Problem 1: Incomplete Reaction - Significant Starting Material or Mono-methylated Product Remains
Potential Cause Troubleshooting/Minimization Strategy
Insufficient ReagentsIncrease the molar excess of both formaldehyde and formic acid. A common starting point is 2-3 equivalents of each per equivalent of the primary amine.[4]
Low Reaction TemperatureEnsure the reaction temperature is maintained in the optimal range of 80-100°C to facilitate the formation of the iminium ion and subsequent reduction.[1][4]
Short Reaction TimeMonitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, LC-MS) and continue heating until the starting material and mono-methylated intermediate are consumed.
Inefficient MixingOn a larger scale, ensure the agitation speed is sufficient to maintain a homogeneous mixture and promote efficient mass transfer.
Problem 2: Formation of N-formyl Byproduct
Potential Cause Troubleshooting/Minimization Strategy
Imbalance in Reagent ReactivityEnsure a sufficient excess of formaldehyde is present to drive the formation of the iminium ion intermediate, which is then reduced by formic acid.
Excessively High TemperatureOptimize the reaction temperature. While heat is required, temperatures above 100°C may increase the rate of N-formylation.
Problem 3: Difficult Product Isolation and Purification

| Potential Cause | Troubleshooting/Minimization Strategy | | Emulsion Formation During Workup | During the basification and extraction steps, vigorous mixing can lead to stable emulsions. Use a slower agitation speed and consider adding a salt (brine) to the aqueous layer to break the emulsion. | | Product is a Low-Melting Solid or Oil | If direct crystallization of the free base is difficult, consider forming a salt (e.g., hydrochloride, oxalate) which is more likely to be a crystalline solid with a higher melting point. | | Co-distillation with Impurities | If impurities have boiling points close to the product, consider a fractional distillation column with a higher number of theoretical plates or an alternative purification method like salt crystallization. |

Experimental Protocols

Key Experiment: Scale-Up Synthesis of this compound via Eschweiler-Clarke Reaction

Materials:

Reagent CAS Number Molecular Weight ( g/mol ) Quantity (molar eq.)
(morpholin-2-yl)methanamine1121-87-5116.161.0
Formaldehyde (37 wt% in H₂O)50-00-030.032.5
Formic Acid (98-100%)64-18-646.032.5
Sodium Hydroxide1310-73-240.00As needed
Dichloromethane (DCM)75-09-284.93For extraction
Anhydrous Magnesium Sulfate7487-88-9120.37For drying

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge (morpholin-2-yl)methanamine (1.0 eq).

  • Reagent Addition: To the stirred amine, add aqueous formaldehyde (2.5 eq). Slowly add formic acid (2.5 eq) to the mixture. The addition is exothermic and should be controlled to maintain the temperature below 40°C.

  • Reaction: Heat the reaction mixture to 80-100°C and maintain it at this temperature for 4-18 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully basify the mixture with a concentrated solution of sodium hydroxide until the pH is >10. Ensure the basification is done with cooling as it is highly exothermic.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x reactor volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Effect of Reagent Stoichiometry on Product Yield and Purity (Lab Scale)
Entry Formaldehyde (eq.) Formic Acid (eq.) Reaction Time (h) Yield (%) Purity (GC-MS, %)
12.02.0127592
22.52.5128896
33.03.0129095
42.53.0128593
Table 2: Scale-Up Parameter Comparison
Parameter Lab Scale (10g) Pilot Scale (1kg) Key Considerations for Scale-Up
Reaction Volume ~100 mL~10 LSurface area to volume ratio decreases, impacting heat transfer.
Agitation Magnetic StirrerMechanical StirrerEnsure efficient mixing to maintain homogeneity and prevent localized hot spots.
Heating/Cooling Heating Mantle/Ice BathJacketed ReactorSlower heating and cooling rates. Requires precise temperature control.
Reaction Time 4-8 h8-18 hMay need to be extended to ensure complete conversion due to mass transfer limitations.
Yield ~90%75-85%A slight decrease is common; significant drops indicate scale-up issues.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage charge_reactants Charge (morpholin-2-yl)methanamine add_reagents Add Formaldehyde and Formic Acid charge_reactants->add_reagents heat_reaction Heat to 80-100°C and Monitor add_reagents->heat_reaction cool_down Cool to Room Temperature heat_reaction->cool_down Reaction Complete basify Basify with NaOH (pH > 10) cool_down->basify extract Extract with Dichloromethane basify->extract dry_organic Dry Organic Layer extract->dry_organic concentrate Concentrate under Vacuum dry_organic->concentrate distill Vacuum Distillation concentrate->distill final_product This compound distill->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield at Scale? check_mixing Evaluate Mixing Efficiency start->check_mixing Yes check_temp Analyze Temperature Profile start->check_temp check_reagents Verify Reagent Stoichiometry start->check_reagents incomplete_reaction Incomplete Reaction? check_mixing->incomplete_reaction check_temp->incomplete_reaction check_reagents->incomplete_reaction byproducts Byproduct Formation? incomplete_reaction->byproducts No increase_time Increase Reaction Time incomplete_reaction->increase_time Yes increase_temp Optimize Temperature incomplete_reaction->increase_temp Yes increase_reagents Adjust Reagent Ratio incomplete_reaction->increase_reagents Yes optimize_temp_byproduct Optimize Temperature byproducts->optimize_temp_byproduct Yes adjust_reagent_ratio_byproduct Adjust Reagent Ratio byproducts->adjust_reagent_ratio_byproduct Yes

Caption: Troubleshooting logic for addressing low yield in scale-up synthesis.

References

Validation & Comparative

Analytical Characterization of N,N-Dimethyl-1-(morpholin-2-yl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the characterization of N,N-Dimethyl-1-(morpholin-2-yl)methanamine. Due to the limited availability of public spectral data for this specific compound, this guide leverages data from structurally similar morpholine derivatives to provide a reliable analytical reference.

Comparison of Expected Analytical Data

Accurate structural elucidation is paramount in chemical research and drug development. Here, we present the anticipated NMR and MS data for this compound and compare it with general expectations for similar aliphatic and heterocyclic amines.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

The following table outlines the predicted proton NMR chemical shifts (δ) in ppm. These predictions are based on the analysis of related N-substituted morpholine structures and standard chemical shift ranges for aliphatic amines. The expected multiplicities are also provided.

ProtonsPredicted Chemical Shift (ppm)Multiplicity
N(CH₃)₂2.2 - 2.4Singlet (s)
CH₂-N(CH₃)₂2.3 - 2.6Multiplet (m)
Morpholine H-23.8 - 4.0Multiplet (m)
Morpholine H-3 (axial)2.5 - 2.7Multiplet (m)
Morpholine H-3 (equatorial)2.8 - 3.0Multiplet (m)
Morpholine H-5 (axial)2.5 - 2.7Multiplet (m)
Morpholine H-5 (equatorial)2.8 - 3.0Multiplet (m)
Morpholine H-6 (axial)3.5 - 3.7Multiplet (m)
Morpholine H-6 (equatorial)3.9 - 4.1Multiplet (m)
NH1.5 - 2.5Broad Singlet (br s)
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

The anticipated carbon-13 NMR chemical shifts are presented below. These values are extrapolated from data on various N-substituted morpholines.[1]

CarbonPredicted Chemical Shift (ppm)
N(CH₃)₂45 - 48
CH₂-N(CH₃)₂60 - 65
Morpholine C-255 - 60
Morpholine C-348 - 52
Morpholine C-548 - 52
Morpholine C-668 - 72
Mass Spectrometry: Expected Fragmentation

In mass spectrometry using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed for this compound (molar mass: 144.22 g/mol ) would be the protonated molecule [M+H]⁺ at an m/z of approximately 145.23.

Key fragmentation pathways in tandem MS (MS/MS) experiments would likely involve:

  • Loss of the dimethylamine group: Cleavage of the C-N bond connecting the dimethylaminomethyl side chain to the morpholine ring, resulting in a fragment ion corresponding to the morpholin-2-ylmethyl cation.

  • Ring opening of the morpholine: Fragmentation of the morpholine ring can lead to various smaller fragment ions.

  • Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines.

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.

  • Instrumentation: A standard 300 MHz or 500 MHz NMR spectrometer is suitable for routine analysis.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically -2 to 12 ppm.

    • Number of Scans: 16 to 64 scans are generally sufficient for a sample of this concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0 to 220 ppm.

    • Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture of water and an organic solvent. The addition of a small amount of formic acid (0.1%) can aid in protonation.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight, or ion trap analyzer).

  • Infusion and Ionization: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-20 µL/min. Apply a high voltage (3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

  • Mass Analysis:

    • Full Scan Mode: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺. A typical mass range would be m/z 50-500.

    • Tandem MS (MS/MS): To obtain structural information, perform a product ion scan by selecting the [M+H]⁺ ion as the precursor and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

  • Data Analysis: Analyze the resulting mass spectra to determine the mass-to-charge ratios of the parent and fragment ions.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the characterization of this compound.

Analytical_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Compound N,N-Dimethyl-1- (morpholin-2-yl)methanamine NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR MS Mass Spectrometry (ESI-MS and MS/MS) Compound->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure

Caption: Workflow for the analytical characterization of the target compound.

References

A Comparative Guide to Analytical Methods for the Quantification of N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N,N-Dimethyl-1-(morpholin-2-yl)methanamine, a morpholine derivative, is critical in various stages of drug development and research. This guide provides a comparative overview of suitable analytical methodologies, including High-Performance Liquid Chromatography (HPLC) with derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance data and protocols presented are based on established methods for structurally similar compounds due to the limited availability of specific methods for the target analyte.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical technique depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. Below is a summary of expected performance characteristics for each method.

ParameterHPLC with Fluorescence Detection (FLD) (with Derivatization)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) Low µg/L to ng/L range7.3 µg·L⁻¹[1]0.2 - 0.4 ng/mL[2]
Limit of Quantification (LOQ) Low µg/L to ng/L range24.4 µg·L⁻¹[1]0.5 - 1 ng/mL[2]
Linearity (R²) >0.99>0.99>0.99[2]
Precision (%RSD) <10%Intraday: 2.0%–4.4%, Interday: 3.3%–7.0%[1]<15%
Accuracy (% Recovery) 85-115%94.3% to 109.0%[1]80-120%
Specificity Moderate to High (dependent on derivatizing agent and chromatography)High (based on retention time and mass spectrum)Very High (based on parent/daughter ion transitions)
Throughput Moderate (derivatization step can be time-consuming)Moderate to HighHigh

Experimental Protocols and Methodologies

Detailed experimental protocols for each analytical technique are provided below. These protocols are adapted from methods used for analogous compounds and should be optimized for the specific analysis of this compound.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following Pre-Column Derivatization

This method is suitable for sensitive quantification of amines that lack a native chromophore or fluorophore. Derivatization with a fluorescent tag enhances detection sensitivity.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol, water).

    • Perform serial dilutions to bring the concentration within the expected calibration range.

  • Derivatization:

    • To 200 µL of the sample solution, add 50 µL of borate buffer (20 mM) and 150 µL of a derivatizing agent solution (e.g., 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), 0.33 mg/mL in methanol).[3]

    • Vortex the mixture for 1 minute.

    • Heat the sample at 70°C for 30 minutes.[3]

    • Immediately cool the sample in a freezer for 1 minute to stop the reaction.[3]

  • HPLC-FLD Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with Eluent A: 20 mM Phosphoric Acid Buffer (pH 2.8) and Eluent B: Methanol.[3]

    • Flow Rate: 0.8 mL/min.[3]

    • Column Temperature: 40°C.[3]

    • Injection Volume: 10 µL.

    • Fluorescence Detection: Excitation at 450 nm and Emission at 540 nm.[3]

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Dissolution Dissolution & Dilution Sample->Dissolution AddReagents Add Buffer & NBD-Cl Dissolution->AddReagents HeatCool Heat (70°C) & Cool AddReagents->HeatCool HPLC HPLC-FLD Analysis HeatCool->HPLC Quant Quantification HPLC->Quant

HPLC-FLD with Derivatization Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and is suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and chromatographic behavior of amines.

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • To an aqueous sample containing this compound, add hydrochloric acid to acidify the solution.

    • Add sodium nitrite solution to form the N-nitroso derivative (N-nitroso-N,N-Dimethyl-1-(morpholin-2-yl)methanamine).[1]

    • Optimize derivatization conditions such as temperature and time.[1]

    • Extract the derivative with a suitable organic solvent (e.g., dichloromethane).[1]

    • Dry the organic extract over anhydrous sodium sulfate and concentrate if necessary.

  • GC-MS Analysis:

    • Column: A suitable capillary column for amine analysis (e.g., Rtx-5 Amine, 30 m x 0.32 mm x 1.50 µm).[4]

    • Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).[4]

    • Inlet: Splitless injection.

    • Oven Temperature Program: Optimize for separation, for example, start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Quantification: Use Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte for enhanced sensitivity.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis Sample Aqueous Sample Deriv Acidification & Nitrosation Sample->Deriv LLE Liquid-Liquid Extraction Deriv->LLE Concentrate Drying & Concentration LLE->Concentrate GCMS GC-MS Analysis (SIM) Concentrate->GCMS Quant Quantification GCMS->Quant

GC-MS with Derivatization Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method that is ideal for quantifying trace levels of compounds in complex matrices without the need for derivatization.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the sample in a suitable diluent (e.g., 80:20 methanol:water).[2]

    • For complex matrices like plasma, perform protein precipitation by adding acetonitrile, followed by centrifugation.[5]

    • Evaporate the supernatant and reconstitute in the mobile phase.[5]

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm).[2]

    • Mobile Phase: Gradient elution with A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Methanol.[5]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Precursor Ion (Q1): [M+H]⁺ of this compound.

      • Product Ions (Q3): Determine characteristic product ions by infusing a standard solution.

    • Quantification: Use an internal standard (e.g., a deuterated analog) for improved accuracy and precision.

Workflow Diagram:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Sample Sample Dilution Dilution / Protein Precipitation Sample->Dilution Centrifuge Centrifugation Dilution->Centrifuge EvapRecon Evaporation & Reconstitution Centrifuge->EvapRecon LCMSMS LC-MS/MS Analysis (MRM) EvapRecon->LCMSMS Quant Quantification LCMSMS->Quant

LC-MS/MS Workflow

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the study.

  • LC-MS/MS is the recommended method for high sensitivity and selectivity, especially in complex biological matrices.

  • GC-MS is a robust alternative, particularly if derivatization is employed to enhance volatility and chromatographic performance.

  • HPLC-FLD with pre-column derivatization provides a sensitive and more accessible option when MS instrumentation is not available.

It is imperative to validate the chosen method according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure reliable and accurate results.

References

A Comparative Analysis of N,N-Dimethyl-1-(morpholin-2-yl)methanamine and Other Morpholine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting Morpholine Scaffolds

The morpholine moiety is a cornerstone in medicinal chemistry, prized for its ability to improve the physicochemical properties and pharmacological profiles of drug candidates. Its inclusion can enhance aqueous solubility, metabolic stability, and target binding. This guide provides a comparative analysis of N,N-Dimethyl-1-(morpholin-2-yl)methanamine against other commonly utilized morpholine building blocks, offering insights into their performance in synthetic chemistry and their potential impact on biological activity.

Physicochemical Properties: A Foundation for Selection

The choice of a morpholine building block is often dictated by its fundamental physicochemical properties, which can influence its reactivity, solubility, and ultimately, the characteristics of the final compound. Below is a comparison of this compound with other representative N-substituted and C-substituted morpholine derivatives.

Building BlockCAS NumberMolecular FormulaMolecular Weight ( g/mol )pKa of Conjugate Acid
This compound122894-56-8C₇H₁₆N₂O144.22Not Reported
4-Methylmorpholine (NMM)109-02-4C₅H₁₁NO101.157.38
4-Ethylmorpholine (NEM)100-74-3C₆H₁₃NO115.17Not Reported
2-(Morpholin-2-yl)ethanol132995-76-7C₆H₁₃NO₂131.17Not Reported

Note: pKa values can vary depending on the measurement conditions. The value for N-Methylmorpholine is provided as a reference for the basicity of N-alkylated morpholines.

The substitution pattern on the morpholine ring significantly impacts its properties. N-alkylation, as seen in N-methylmorpholine and N-ethylmorpholine, influences the basicity and steric hindrance of the nitrogen atom. The pKa of N-methylmorpholine's conjugate acid is 7.38, indicating it is a moderately strong base.[1] This basicity can be crucial for its role as a catalyst or an acid scavenger in chemical reactions. The presence of the dimethylaminomethyl group at the C-2 position in this compound introduces an additional basic center and a point for further chemical modification. In contrast, C-substituted morpholines with functional groups like the hydroxyl group in 2-(morpholin-2-yl)ethanol offer opportunities for different types of chemical linkages.

Performance in Synthetic Applications: A Focus on Multicomponent Reactions

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are powerful tools in drug discovery for rapidly generating libraries of complex molecules from simple building blocks. The choice of the amine component in these reactions can significantly affect the reaction yield and the properties of the resulting products.

The Ugi Four-Component Reaction: A Versatile Scaffold-Building Tool

The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. The amine component plays a crucial role in the initial formation of the imine intermediate.

Ugi_Reaction_Workflow Aldehyde Aldehyde/Ketone Imine Iminium Ion Intermediate Aldehyde->Imine Amine Amine (e.g., Morpholine derivative) Amine->Imine Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Imine Protonation Adduct α-Adduct Carboxylic_Acid->Adduct Nucleophilic Attack Isocyanide Isocyanide Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Nucleophilic Attack Imine->Nitrilium Nitrilium->Adduct Bis_Amide Bis-Amide Product Adduct->Bis_Amide Mumm Rearrangement

Ugi Four-Component Reaction Workflow

Experimental Protocol: General Procedure for the Ugi Reaction

The following is a general protocol for the Ugi four-component reaction, which can be adapted to compare different morpholine building blocks.

  • Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the amine (e.g., this compound, 1.0 mmol) in a suitable solvent such as methanol (5 mL).

  • Reaction Initiation: To the stirred solution, add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired bis-amide product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

The steric hindrance around the nitrogen atom of the morpholine building block can influence the rate of imine formation and the subsequent nucleophilic attack by the isocyanide. The less hindered nitrogen of N-methylmorpholine might be expected to react more readily than more substituted amines. The presence of the additional dimethylamino group in this compound could potentially lead to side reactions or a more complex product mixture if it competes in the reaction.

Impact on Biological Activity: The PI3K/Akt/mTOR Signaling Pathway

Morpholine-containing compounds are well-represented as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[2][3][4] The morpholine ring in many PI3K inhibitors is known to form a key hydrogen bond with the hinge region of the kinase domain.[2]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) TSC TSC1/2 Akt->TSC Inhibition Apoptosis Apoptosis Akt->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis Inhibitor Morpholine-based PI3K Inhibitor Inhibitor->PI3K Inhibition

PI3K/Akt/mTOR Signaling Pathway and Inhibition

The structure of the morpholine building block used in the synthesis of a PI3K inhibitor can influence its binding affinity and selectivity. The substituents on the morpholine ring can interact with different residues in the ATP-binding pocket of the enzyme, potentially leading to improved potency or a desired selectivity profile across the different PI3K isoforms (α, β, γ, δ).

For example, in the synthesis of the anticancer drug Gefitinib, a morpholine-containing side chain is crucial for its activity.[5][6] While this compound is not directly used in the reported syntheses of Gefitinib, the use of different morpholine building blocks would undoubtedly alter the final structure and its interaction with the target protein. A C-substituted morpholine like this compound allows for the introduction of a more complex side chain compared to a simple N-alkylmorpholine. This added complexity can be exploited to probe deeper into the binding pocket of a target enzyme or to introduce additional points of interaction, potentially leading to higher potency and selectivity.

Experimental Protocol: PI3Kα HTRF Assay

This protocol describes a general Homogeneous Time-Resolved Fluorescence (HTRF) assay to evaluate the inhibitory activity of compounds against PI3Kα.

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35). Prepare solutions of PI3Kα enzyme, a biotinylated PIP2 substrate, ATP, a europium-labeled anti-GST antibody, and an allophycocyanin (APC)-labeled streptavidin.

  • Compound Dilution: Prepare serial dilutions of the test compounds (synthesized using different morpholine building blocks) in the kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the PI3Kα enzyme, the test compound, and the biotinylated PIP2 substrate. Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents (europium-labeled anti-GST antibody and APC-labeled streptavidin). Incubate in the dark for 60 minutes.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and determine the IC₅₀ values for each compound by fitting the data to a dose-response curve.

By synthesizing a series of compounds where only the morpholine building block is varied, researchers can directly compare their inhibitory potencies and gain valuable structure-activity relationship (SAR) insights.

Conclusion

This compound represents a versatile building block that offers distinct advantages over simpler N-alkylmorpholines due to its C-2 substitution, which provides an additional point for diversification. While direct comparative performance data is scarce, its physicochemical properties suggest it can be effectively employed in a variety of synthetic transformations, including multicomponent reactions.

The choice of a morpholine building block should be guided by the specific synthetic strategy and the desired properties of the final molecule. For applications requiring a simple basic amine, N-methylmorpholine or N-ethylmorpholine may be suitable. However, for creating more complex scaffolds with multiple points for modification, or for exploring detailed structure-activity relationships, C-substituted derivatives like this compound and 2-(morpholin-2-yl)ethanol offer greater potential. Future studies directly comparing the performance of these building blocks in standardized synthetic and biological assays will be invaluable to the drug discovery community.

References

Comparative Analysis of Analytical Techniques for N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the GC-MS Analysis of N,N-Dimethyl-1-(morpholin-2-yl)methanamine and a Comparison with Alternative Analytical Methodologies.

Introduction

This compound is a substituted morpholine derivative that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity and accurate quantification are critical for ensuring the quality, efficacy, and safety of the final products. This guide provides a comprehensive overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this tertiary amine and compares its performance with alternative analytical techniques, supported by illustrative experimental data and detailed protocols.

GC-MS Analysis of Morpholine Derivatives

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar amines like morpholine derivatives can be challenging due to their potential for peak tailing and poor chromatographic resolution. To address this, a derivatization step is commonly employed to increase the volatility and improve the chromatographic properties of the analyte. A widely used method for secondary amines is nitrosation to form a more volatile N-nitroso derivative. While this compound is a tertiary amine and will not undergo nitrosation at the morpholine nitrogen, this example illustrates a common strategy for related impurities.

Illustrative GC-MS Performance Data (for Morpholine as N-Nitrosomorpholine)
ParameterPerformance
Linearity Range10 - 500 µg/L
Correlation Coefficient (r²)>0.999
Limit of Detection (LOD)7.3 µg/L
Limit of Quantification (LOQ)24.4 µg/L
Recovery94.3% - 109.0%
Intra-day Precision (RSD%)2.0% - 4.4%
Inter-day Precision (RSD%)3.3% - 7.0%
Experimental Protocol: GC-MS Analysis of Morpholine (via Derivatization)

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of the reference standard (e.g., morpholine) in a suitable solvent (e.g., methanol or water).

  • Sample Preparation: Dissolve the sample containing the analyte in deionized water.

  • Derivatization:

    • To 5 mL of the aqueous sample or standard, add 0.5 mL of 1 M hydrochloric acid.

    • Add 0.5 mL of 10% (w/v) sodium nitrite solution.

    • Vortex the mixture for 1 minute and allow it to react for 15 minutes at room temperature.

  • Extraction:

    • Add 2 mL of dichloromethane to the reaction mixture.

    • Vortex for 2 minutes to extract the N-nitrosomorpholine derivative.

    • Centrifuge to separate the layers and carefully transfer the organic (bottom) layer to a clean vial for GC-MS analysis.

2. GC-MS Conditions (Illustrative):

  • GC System: Agilent 7890A or equivalent

  • MS System: Agilent 5975C or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 150°C at 10°C/min

    • Ramp to 250°C at 20°C/min, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample/ Standard Acidify Acidification (HCl) Sample->Acidify Derivatize Derivatization (NaNO2) Acidify->Derivatize Extract Liquid-Liquid Extraction (Dichloromethane) Derivatize->Extract Inject Injection Extract->Inject Organic Extract Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect MS Detection Ionize->Detect Chromatogram Chromatogram Detect->Chromatogram MassSpectrum Mass Spectrum Detect->MassSpectrum Quantify Quantification Chromatogram->Quantify MassSpectrum->Quantify

GC-MS Experimental Workflow

Comparison with Alternative Analytical Techniques

While GC-MS is a robust technique, other methods can also be employed for the analysis of this compound, each with its own advantages and disadvantages. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a common alternative.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of polar and non-volatile compounds. For amines that lack a strong chromophore, derivatization is often necessary for UV or fluorescence detection.

Illustrative Performance Comparison: GC-MS vs. HPLC-UV (with Derivatization)
FeatureGC-MS (with Derivatization)HPLC-UV (with Derivatization)
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.
Selectivity Very High (based on retention time and mass spectrum).Moderate to High (dependent on chromatographic resolution).
Sensitivity High (can reach µg/L levels).Good (can reach mg/L to µg/L levels with suitable derivatization).
Derivatization Often required for polar amines to improve volatility.Often required for amines lacking a UV chromophore.
Instrumentation Cost HigherLower
Sample Throughput ModerateHigh
Experimental Protocol: HPLC-UV Analysis of Morpholine (via Derivatization)

1. Sample Preparation and Derivatization:

  • Derivatizing Reagent: Prepare a solution of 1-naphthylisothiocyanate in acetonitrile.

  • Sample/Standard Preparation: Dissolve the sample or reference standard in a suitable solvent.

  • Derivatization:

    • Mix the sample/standard solution with the derivatizing reagent.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes) to form the thiourea derivative.

    • Quench the reaction if necessary and dilute the mixture with the mobile phase.

2. HPLC-UV Conditions (Illustrative):

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 230 nm (or the absorbance maximum of the derivative)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. A key advantage of this technique is that it may not require derivatization for polar compounds like morpholine derivatives, as the mass spectrometer can directly detect the protonated molecule.

Analytical_Comparison cluster_gcms GC-MS Analysis cluster_hplc Alternative Methods Analyte N,N-Dimethyl-1- (morpholin-2-yl)methanamine GCMS_Deriv Derivatization (Often Required) Analyte->GCMS_Deriv Analysis via HPLC_UV HPLC-UV Analyte->HPLC_UV Analysis via LC_MSMS LC-MS/MS Analyte->LC_MSMS Analysis via GCMS_Analysis High Selectivity High Sensitivity GCMS_Deriv->GCMS_Analysis HPLC_Deriv Derivatization (Often Required) HPLC_UV->HPLC_Deriv LC_MSMS_Adv High Selectivity & Sensitivity No Derivatization (Potentially) LC_MSMS->LC_MSMS_Adv

Comparison of Analytical Approaches

Conclusion

The analysis of this compound can be effectively achieved using GC-MS, typically requiring a derivatization step to enhance its chromatographic performance. This method offers high selectivity and sensitivity. As an alternative, HPLC with UV detection, also often necessitating derivatization, provides a cost-effective solution with good performance. For high-throughput and highly sensitive analysis without the need for derivatization, LC-MS/MS stands out as a powerful technique. The choice of the most suitable analytical method will depend on the specific requirements of the analysis, including the required sensitivity, sample matrix, available instrumentation, and throughput needs. It is imperative that any chosen method is fully validated for the specific analyte and sample matrix to ensure accurate and reliable results.

References

Validating the Purity of N,N-Dimethyl-1-(morpholin-2-yl)methanamine: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug discovery. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of N,N-Dimethyl-1-(morpholin-2-yl)methanamine. The following sections detail experimental protocols, present comparative data, and discuss the relative merits of each approach to assist in selecting the most appropriate method for your analytical needs.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a widely adopted and robust technique for the purity analysis of polar compounds like this compound. Due to the lack of a strong UV chromophore in the target molecule, derivatization or the use of alternative detection methods is often necessary to achieve the required sensitivity and specificity.

Proposed HPLC Method

This proposed method is based on established principles for the analysis of similar polar amine compounds and morpholine derivatives.[1][2][3][4][5]

Sample Preparation:

Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase. Further dilute with the mobile phase to a working concentration of 100 µg/mL.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS)

Rationale for Method Selection:

  • A C18 column is a versatile stationary phase suitable for a wide range of polar and non-polar compounds.[6]

  • The use of formic acid in the mobile phase helps to improve peak shape for amines by protonating silanol groups on the silica-based stationary phase and the analyte itself.

  • Gradient elution is necessary to ensure the elution of any potential impurities with a wide range of polarities.[7]

  • CAD, ELSD, or MS detection is recommended as this compound lacks a significant UV chromophore, making UV detection less sensitive.[6]

Potential Impurities

The purity of this compound is critical as impurities can lead to unintended side reactions and compromise the quality of the final drug product.[8] Potential impurities can arise from the synthesis process or degradation.

Synthesis-Related Impurities:

  • Starting Materials: Unreacted starting materials used in the synthesis of the morpholine ring or the addition of the dimethylaminomethyl group.

  • By-products: Products from side reactions, such as over-alkylation or incomplete cyclization.

  • Reagents and Solvents: Residual reagents and solvents used during the synthesis and purification steps.

Degradation Products:

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, ensuring the stability-indicating nature of the analytical method.[9][10][11]

Stress ConditionPotential Degradation Pathway
Acidic/Basic Hydrolysis Cleavage of the morpholine ring or hydrolysis of the amine functional groups.
Oxidation Oxidation of the nitrogen atoms.
Thermal Decomposition of the molecule.
Photolytic Photodegradation, depending on the presence of any photosensitive groups.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can provide complementary or, in some cases, superior information regarding the purity of this compound.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.High sensitivity and specificity for volatile impurities.Requires derivatization for non-volatile compounds; potential for thermal degradation of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the molecule and any impurities.Excellent for structural elucidation and quantification without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.
Chiral Chromatography Separation of enantiomers.Essential if the compound is chiral and the stereoisomeric purity needs to be determined.Requires specialized chiral stationary phases and method development.

Experimental Workflow and Data Presentation

To ensure a systematic approach to purity validation, a well-defined experimental workflow is crucial.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis cluster_validation Method Validation sample This compound Sample dissolution Dissolve in Mobile Phase sample->dissolution dilution Dilute to Working Concentration dissolution->dilution hplc Inject into HPLC System dilution->hplc separation Chromatographic Separation hplc->separation detection CAD/ELSD/MS Detection separation->detection integration Peak Integration detection->integration purity_calc Purity Calculation (% Area) integration->purity_calc impurity_profiling Impurity Profiling integration->impurity_profiling specificity Specificity (Forced Degradation) purity_calc->specificity linearity Linearity purity_calc->linearity accuracy Accuracy purity_calc->accuracy precision Precision purity_calc->precision

Caption: Experimental workflow for HPLC purity validation.

The logical relationship between different analytical techniques for a comprehensive purity assessment is also important to consider.

logical_relationship cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method main_analysis Purity Assessment of This compound hplc HPLC-CAD/ELSD/MS main_analysis->hplc Primary Purity Assay gcms GC-MS main_analysis->gcms Volatile Impurities chiral Chiral Chromatography main_analysis->chiral Enantiomeric Purity nmr NMR Spectroscopy main_analysis->nmr Structural Confirmation & qNMR hplc->chiral Can be HPLC-based

Caption: Relationship of analytical techniques for purity analysis.

References

A Comparative Spectroscopic Guide to N,N-Dimethyl-1-(morpholin-2-yl)methanamine and Structurally Related Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. N,N-Dimethyl-1-(morpholin-2-yl)methanamine, a substituted morpholine, represents a class of compounds with significant potential in drug discovery and chemical synthesis due to its versatile functional groups. This guide provides a comparative analysis of its predicted spectroscopic properties alongside experimentally determined data for structurally similar and alternative amines. The objective is to offer a predictive framework for the characterization of this molecule and to facilitate the selection of appropriate analytical methodologies.

Introduction to this compound

This compound (CAS No. 122894-56-8) possesses a molecular formula of C₇H₁₆N₂O and a molecular weight of 144.22 g/mol . Its structure features a morpholine ring, a secondary amine within the ring, and a tertiary dimethylaminomethyl group attached at the 2-position of the morpholine ring. Due to the lack of publicly available experimental spectroscopic data for this specific compound, this guide presents a predicted spectroscopic profile based on established principles and data from closely related analogs.

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and the experimental data for three comparable compounds: N-methylmorpholine, 4-(2-Aminoethyl)morpholine, and N,N-Dimethyl-2-morpholinoethanamine.

Table 1: ¹H NMR Data (Predicted vs. Experimental)

CompoundChemical Shift (δ) ppm
This compound (Predicted) ~ 3.6-3.8 (m, 2H, -O-CH₂-) ~ 2.8-3.0 (m, 1H, -O-CH₂-CH -) ~ 2.6-2.8 (m, 2H, -HN-CH₂-) ~ 2.4-2.6 (m, 2H, -CH ₂-N(CH₃)₂) ~ 2.2 (s, 6H, -N(CH₃)₂) ~ 1.8-2.0 (br s, 1H, -NH-)
N-Methylmorpholine 3.57 (t, 4H) 2.33 (t, 4H) 2.19 (s, 3H)
4-(2-Aminoethyl)morpholine [1]3.69 (t, J=4.5 Hz, 4H) 2.78 (t, J=5.2 Hz, 2H) 2.47 (t, J=4.5 Hz, 4H) 2.44 (t, J=5.2 Hz, 2H) 1.40 (s, 2H, -NH₂)
N,N-Dimethyl-2-morpholinoethanamine 3.69 (t, 4H) 2.45 (m, 6H) 2.22 (s, 6H)

Table 2: ¹³C NMR Data (Predicted vs. Experimental)

CompoundChemical Shift (δ) ppm
This compound (Predicted) ~ 70-72 (-O-CH₂-) ~ 60-62 (-O-CH₂-C H-) ~ 58-60 (-C H₂-N(CH₃)₂) ~ 48-50 (-HN-CH₂-) ~ 45-47 (-N(CH₃)₂)
N-Methylmorpholine [2]67.0 55.1 46.3
4-(2-Aminoethyl)morpholine [1][3]66.9 58.7 53.8 37.1
N,N-Dimethyl-2-morpholinoethanamine 67.0 57.2 53.8 45.9

Table 3: Key IR Absorption Frequencies (Predicted vs. Experimental)

CompoundWavenumber (cm⁻¹)Assignment
This compound (Predicted) ~ 3300-3400 (br) ~ 2950-2800 ~ 1120-1080N-H stretch (secondary amine) C-H stretch (aliphatic) C-O-C stretch (ether)
N-Methylmorpholine [4]2965, 2875, 2835 1116C-H stretch C-O-C stretch
4-(2-Aminoethyl)morpholine [1][5][6]3360, 3280 (br) 2950-2800 1115N-H stretch (primary amine) C-H stretch C-O-C stretch
N,N-Dimethyl-2-morpholinoethanamine [7]2950-2800 1117C-H stretch C-O-C stretch

Table 4: Mass Spectrometry Data (Predicted vs. Experimental)

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound (Predicted) 144 [M]⁺100 ([M - C₂H₆N]⁺), 86 ([M - C₃H₈N]⁺), 58 ([C₃H₈N]⁺), 44 ([C₂H₆N]⁺)
N-Methylmorpholine [8]101 [M]⁺100, 71, 58, 42
4-(2-Aminoethyl)morpholine [1]130 [M]⁺100, 86, 70, 56, 44
N,N-Dimethyl-2-morpholinoethanamine [9][10]158 [M]⁺100, 86, 71, 58

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument parameters should be optimized for the specific sample and desired resolution.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the amine sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • For ¹³C NMR, a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically used with proton decoupling.

  • Data Processing: Process the raw data (Free Induction Decay) with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Liquid Sample):

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or clean ATR crystal before running the sample.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for characteristic absorption bands.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for liquids or solids, or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Ionize the sample using a standard electron ionization (EI) source, typically at 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel amine compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_structure Structure Elucidation Sample Novel Amine Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film or ATR Sample Sample->IR_Prep MS_Prep Prepare for GC/Direct Inlet Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq FTIR Spectroscopy IR_Prep->IR_Acq MS_Acq Mass Spectrometry (EI) MS_Prep->MS_Acq NMR_Analysis Analyze Chemical Shifts, Coupling, Integration NMR_Acq->NMR_Analysis IR_Analysis Identify Functional Group Frequencies IR_Acq->IR_Analysis MS_Analysis Determine Molecular Ion & Fragmentation Pattern MS_Acq->MS_Analysis Structure Proposed Molecular Structure NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: Spectroscopic characterization workflow.

Conclusion

This guide provides a foundational spectroscopic comparison for this compound and its analogs. While experimental data for the target compound is not currently available, the predicted values, in conjunction with the experimental data of structurally related molecules, offer valuable insights for its identification and characterization. The provided experimental protocols and workflow diagram serve as a practical resource for researchers engaged in the synthesis and analysis of novel amine compounds. As with any analytical endeavor, a combination of these spectroscopic techniques will provide the most comprehensive and unambiguous structural elucidation.

References

The Strategic Utility of C-2 Substituted Morpholines: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized for its ability to impart favorable physicochemical properties to bioactive molecules, including enhanced solubility and metabolic stability. Within this class of compounds, C-2 substituted morpholines serve as critical building blocks for a variety of therapeutic agents. This guide provides a comparative analysis of the application of these scaffolds, with a particular focus on their role in the development of norepinephrine reuptake inhibitors (NRIs), exemplified by the antidepressant Reboxetine and its analogs. We will explore how structural modifications at the C-2 position, including the potential incorporation of moieties like N,N-Dimethyl-1-(morpholin-2-yl)methanamine, can influence biological activity.

C-2 Substituted Morpholines in Norepinephrine Reuptake Inhibition: A Comparative Analysis

The therapeutic efficacy of many antidepressants stems from their ability to inhibit the reuptake of monoamine neurotransmitters such as norepinephrine. Reboxetine, a selective norepinephrine reuptake inhibitor, features a 2-[(aryloxy)(phenyl)methyl]morpholine core, highlighting the significance of the C-2 substituent in its pharmacological profile. Structure-activity relationship (SAR) studies on Reboxetine analogs have provided valuable insights into how modifications of this core structure impact potency and selectivity.

Below is a comparative summary of the in vitro biological activity of various C-2 substituted morpholine analogs as norepinephrine reuptake inhibitors.

Compound/AnalogC-2 SubstituentNorepinephrine Transporter (NET) Ki (nM)[1]Serotonin Transporter (SERT) Ki (nM)[1]Dopamine Transporter (DAT) Ki (nM)[1]
(S,S)-Reboxetine-CH(Ph)(O-2-EtOPh)1.1>10,000>10,000
(S,S)-2-[α-(2-Methylphenoxy)benzyl]morpholine (MENET)-CH(Ph)(O-2-MePh)3.55113.95327.5
(S,S)-2-[α-(2-(2-Fluoroethoxy)phenoxy)benzyl]morpholine (FENET)-CH(Ph)(O-2-(OCH2CH2F)Ph)3.141,2355,678
(S,S)-2-[α-(2-(3-Fluoropropyl)phenoxy)benzyl]morpholine (FPNET)-CH(Ph)(O-2-(O(CH2)3F)Ph)3.68>10,000>10,000
(S,S)-2-[α-(2-Methylphenylthio)phenylmethyl]morpholine (MESNET)-CH(Ph)(S-2-MePh)0.301,8901,560

This data underscores the sensitivity of biological activity to the nature of the C-2 substituent. For instance, replacing the ethoxy group in Reboxetine with a methyl group (MENET) or fluoroalkoxy groups (FENET, FPNET) maintains high affinity for the norepinephrine transporter. Notably, the substitution of the ether linkage with a thioether (MESNET) results in a significant increase in potency. While direct comparative data for a C-2 dimethylaminomethyl substituent is not available in the reviewed literature, the established SAR suggests that variations at this position are a viable strategy for modulating NRI activity and selectivity. The building block this compound represents a synthetically accessible starting point for creating novel analogs with this feature.

Experimental Protocols

To facilitate further research and development in this area, detailed methodologies for the synthesis and evaluation of C-2 substituted morpholine derivatives are provided below.

General Synthetic Procedure for (S,S)-2-[α-(2-Substituted-phenoxy)phenylmethyl]morpholine Analogs

This protocol is adapted from the synthesis of Reboxetine analogs and outlines a general path to C-2 substituted morpholines.

  • N-Protection of (S)-2-(hydroxymethyl)morpholine: (S)-2-(hydroxymethyl)morpholine is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine in a solvent such as dichloromethane (CH₂Cl₂) to yield N-Boc-(S)-2-(hydroxymethyl)morpholine.

  • Oxidation to Aldehyde: The protected alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent, for example, Dess-Martin periodinane in CH₂Cl₂.

  • Grignard Addition: The aldehyde is treated with a Grignard reagent, such as phenylmagnesium bromide (PhMgBr), in an anhydrous solvent like tetrahydrofuran (THF) to introduce the phenyl group, yielding a secondary alcohol.

  • Mitsunobu Reaction: The resulting alcohol undergoes a Mitsunobu reaction with a substituted phenol (e.g., 2-methylphenol) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF to form the desired ether linkage.

  • Deprotection: The N-Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA), in CH₂Cl₂ to yield the final C-2 substituted morpholine analog.

In Vitro Norepinephrine Transporter (NET) Binding Assay

This protocol describes a typical competitive binding assay to determine the affinity of test compounds for the norepinephrine transporter.

  • Cell Culture: Human embryonic kidney (HEK-293) cells stably expressing the human norepinephrine transporter are cultured under standard conditions.

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation of the cultured cells.

  • Binding Assay: The assay is performed in a 96-well plate format. Cell membranes are incubated with a radiolabeled ligand (e.g., [³H]nisoxetine) and varying concentrations of the test compound in a suitable buffer.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Visualizing Synthetic and Logical Pathways

To further elucidate the concepts discussed, the following diagrams have been generated.

G cluster_synthesis Synthetic Pathway to C-2 Substituted Morpholine Analogs A N-Boc-(S)-2-(hydroxymethyl)morpholine B N-Boc-(S)-2-formylmorpholine A->B Oxidation C N-Boc-(S)-2-(hydroxy(phenyl)methyl)morpholine B->C Grignard Addition D N-Boc-(S)-2-[α-(2-substituted-phenoxy)phenylmethyl]morpholine C->D Mitsunobu Reaction E (S,S)-2-[α-(2-substituted-phenoxy)phenylmethyl]morpholine D->E Deprotection

A generalized synthetic route to C-2 substituted morpholine analogs.

G cluster_sar Structure-Activity Relationship Logic Start C-2 Substituted Morpholine Scaffold Modification Modification of C-2 Substituent Start->Modification BiologicalActivity Biological Activity (e.g., NET Affinity) Modification->BiologicalActivity SAR Structure-Activity Relationship BiologicalActivity->SAR NewAnalogs Design of Novel Analogs SAR->NewAnalogs BuildingBlock This compound (Potential Building Block) BuildingBlock->NewAnalogs

Logical workflow for the design of novel C-2 substituted morpholine analogs.

References

Assessing the Stereochemistry of N,N-Dimethyl-1-(morpholin-2-yl)methanamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of pharmaceutical compounds is a critical determinant of their efficacy and safety. In the case of N,N-Dimethyl-1-(morpholin-2-yl)methanamine derivatives, the presence of at least one chiral center at the C2 position of the morpholine ring necessitates a thorough evaluation of the individual stereoisomers. This guide provides a comparative framework for assessing the stereochemistry of these derivatives, supported by representative experimental data and detailed protocols.

Stereoisomers of this compound

The core structure of this compound possesses a stereocenter at the C2 position, giving rise to two enantiomers: (R)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine and (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine. The introduction of additional substituents on the morpholine ring can result in the formation of diastereomers.

stereoisomers racemate This compound (Racemic Mixture) R_enantiomer (R)-Enantiomer racemate->R_enantiomer Chiral Resolution S_enantiomer (S)-Enantiomer racemate->S_enantiomer Chiral Resolution R_enantiomer->racemate S_enantiomer->racemate

Possible stereoisomers of the parent compound.

Comparative Data of Stereoisomers

The following table presents a representative comparison of the stereoisomers of a hypothetical C5-substituted derivative of this compound. Such data is crucial for identifying and characterizing the optimal isomer for drug development.

StereoisomerRelative Retention Time (Chiral HPLC)Specific Rotation [α]D (c=1, MeOH)Enantiomeric Excess (ee%)Diastereomeric Excess (de%)
(2R, 5R)12.5 min+15.8°>99%>98%
(2S, 5S)14.8 min-16.2°>99%>98%
(2R, 5S)10.2 min+5.4°>99%>98%
(2S, 5R)11.9 min-5.7°>99%>98%

Experimental Protocols

Enantioselective Synthesis of 2-Substituted Morpholines

The asymmetric hydrogenation of dehydromorpholines is a robust method for accessing enantiomerically enriched 2-substituted morpholines.[1][2]

Materials:

  • 2-Substituted dehydromorpholine precursor

  • [Rh(cod)2]BF4

  • Chiral bisphosphine ligand (e.g., (R)-DTBM-SEGPHOS)

  • Hydrogen gas

  • Anhydrous, degassed solvent (e.g., dichloromethane)

Procedure:

  • In a glovebox, a pressure tube is charged with the 2-substituted dehydromorpholine precursor and the rhodium catalyst precursor with a chiral ligand.

  • The tube is sealed, removed from the glovebox, and connected to a hydrogen line.

  • The reaction mixture is stirred under a specific hydrogen pressure (e.g., 50 atm) at a controlled temperature (e.g., 50 °C) for a defined period (e.g., 24 hours).

  • After cooling and venting, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the enantiomerically enriched 2-substituted morpholine.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Separation

Chiral HPLC is a cornerstone technique for the separation and quantification of stereoisomers.[3][4]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Chiral stationary phase column (e.g., cellulose or amylose-based).

Mobile Phase Preparation:

  • A typical mobile phase for normal-phase chiral separations consists of a mixture of n-hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an amine additive such as diethylamine to improve peak shape.

Procedure:

  • The column is equilibrated with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • A solution of the this compound derivative in the mobile phase is injected.

  • The separation of the stereoisomers is monitored by UV detection at a suitable wavelength.

  • The retention times and peak areas are used to determine the enantiomeric and diastereomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy, including 1H, 13C, and Nuclear Overhauser Effect (NOE) experiments, is a powerful tool for determining the relative stereochemistry of diastereomers.[5][6]

Sample Preparation:

  • The purified diastereomer is dissolved in a suitable deuterated solvent (e.g., CDCl3).

Data Acquisition:

  • 1D (1H, 13C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra are acquired on a high-field NMR spectrometer.

Data Analysis:

  • Chemical Shifts: Diastereomers will exhibit distinct chemical shifts for corresponding protons and carbons.

  • Coupling Constants: The magnitude of proton-proton coupling constants can provide information about the dihedral angles and thus the relative stereochemistry of substituents on the morpholine ring.

  • NOE Analysis: Through-space correlations observed in NOESY or ROESY spectra can reveal the spatial proximity of protons, which is invaluable for assigning the relative configuration of stereocenters. For instance, a strong NOE between a proton at C2 and a proton on a substituent at another chiral center can establish their cis or trans relationship.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and stereochemical assessment of this compound derivatives.

workflow cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis cluster_outcome Outcome start Starting Materials reaction Asymmetric Synthesis or Racemic Synthesis start->reaction workup Purification (Column Chromatography) reaction->workup chiral_hplc Chiral HPLC (ee% and de% determination) workup->chiral_hplc nmr NMR Spectroscopy (Relative Stereochemistry) chiral_hplc->nmr polarimetry Polarimetry (Specific Rotation) nmr->polarimetry final_product Characterized Stereoisomer polarimetry->final_product

General experimental workflow.

This guide provides a foundational understanding and practical protocols for the stereochemical assessment of this compound derivatives. The successful characterization and separation of stereoisomers are paramount for the development of safe and effective therapeutic agents.

References

cost-benefit analysis of using N,N-Dimethyl-1-(morpholin-2-yl)methanamine in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in organic synthesis is a critical decision, balancing cost, efficiency, and the desired molecular architecture. This guide provides a comparative analysis of N,N-Dimethyl-1-(morpholin-2-yl)methanamine against a common alternative, 4-(3-chloropropyl)morpholine, in the context of pharmaceutical synthesis, with a focus on the preparation of intermediates for drugs like Gefitinib.

This compound is a substituted morpholine derivative that serves as a versatile building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility lies in its bifunctional nature, possessing both a secondary amine within the morpholine ring and a tertiary dimethylamine group, which can influence solubility and reactivity.

Comparative Cost Analysis

A primary consideration in the selection of a synthetic building block is its commercial availability and cost. A survey of various chemical suppliers reveals the typical price points for this compound and a common alternative for introducing a morpholine-containing side chain, 4-(3-chloropropyl)morpholine.

ReagentSupplierQuantityPrice (USD)Price per Gram (USD)
This compound MySkinRecipes1 g~$55.25~$55.25
MySkinRecipes5 g~$159.19~$31.84
MySkinRecipes10 g~$303.59~$30.36
ChemScene5 g~$1833.00~$366.60
4-(3-chloropropyl)morpholine Thermo Scientific10 g$60.65$6.07
TCI America5 g$54.06$10.81
TCI America25 g$92.00$3.68
4-(3-chloropropyl)morpholine hydrochloride Sigma-Aldrich1 g~$93.28~$93.28
Alkali Scientific1 g~$93.28~$93.28

Note: Prices are approximate and subject to change based on supplier and purity.

From a purely cost-per-gram perspective, 4-(3-chloropropyl)morpholine is significantly more economical, especially when purchased in larger quantities. This cost difference is a major factor in its widespread use in industrial-scale synthesis.

Performance in Synthesis: A Case Study in Gefitinib Intermediate Preparation

The synthesis of the anti-cancer drug Gefitinib often involves the introduction of a morpholino-alkoxy side chain onto a quinazoline core. This transformation provides a practical example for comparing the synthetic utility of different morpholine-containing reagents.

Experimental Protocol: Etherification using 4-(3-chloropropyl)morpholine

Reaction: Synthesis of a Gefitinib intermediate via etherification of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline.

Materials:

  • 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline

  • 4-(3-chloropropyl)morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline in DMF, add potassium carbonate.

  • Add 4-(3-chloropropyl)morpholine to the mixture.

  • Heat the reaction mixture at 80°C and stir for 3 hours.

  • After cooling to room temperature, pour the reaction mixture into cold water.

  • Extract the product with an organic solvent (e.g., chloroform).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by radial chromatography.

Reported Yield: 25%

This established protocol highlights a moderate yield for the etherification reaction. The benefits of this approach include the use of a relatively inexpensive morpholine source and straightforward reaction conditions. However, the moderate yield and the need for chromatographic purification are notable drawbacks.

Anticipated Benefits and Drawbacks of this compound

While a direct experimental comparison is lacking, we can infer potential advantages and disadvantages of using this compound in a similar transformation.

Potential Benefits:

  • Altered Reactivity: The presence of the dimethylaminomethyl group could potentially influence the nucleophilicity of the morpholine nitrogen, possibly leading to different reaction kinetics or selectivity in certain applications.

  • Improved Solubility: The additional amine functionality might enhance the solubility of the reagent and subsequent intermediates in specific solvent systems.

Potential Drawbacks:

  • Higher Cost: As demonstrated in the cost analysis, this compound is significantly more expensive than 4-(3-chloropropyl)morpholine, making it less viable for large-scale synthesis unless a substantial improvement in yield or a reduction in purification steps can be achieved.

  • More Complex Structure: The additional reactive site (the tertiary amine) could potentially lead to side reactions, complicating the reaction profile and requiring more stringent control of reaction conditions.

  • Lack of Established Protocols: The limited availability of detailed experimental procedures for its use in common synthetic transformations necessitates more extensive process development and optimization.

Visualizing the Synthetic Workflow

To illustrate the logical flow of the synthesis of a Gefitinib intermediate, the following diagrams depict the key steps.

gefitinib_synthesis_alternative cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product quinazoline 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline conditions 80°C, 3h quinazoline->conditions 1. morpholine_reagent 4-(3-chloropropyl)morpholine morpholine_reagent->conditions 2. base K2CO3 base->conditions 3. solvent DMF solvent->conditions 4. quenching Quench with H2O conditions->quenching extraction Extract with Chloroform quenching->extraction drying Dry over Na2SO4 extraction->drying purification Radial Chromatography drying->purification product Gefitinib Intermediate purification->product

Caption: Synthetic workflow for a Gefitinib intermediate using 4-(3-chloropropyl)morpholine.

cost_benefit_logic cluster_target This compound cluster_alternative 4-(3-chloropropyl)morpholine decision Select Morpholine Building Block target_cost High Cost decision->target_cost target_benefit Potential for Novel Reactivity/ Solubility (Unverified) decision->target_benefit alt_cost Low Cost decision->alt_cost alt_benefit Established Protocols/ Moderate Yields decision->alt_benefit conclusion_target Higher risk, potentially for exploratory synthesis or when unique properties are required. target_cost->conclusion_target Leads to target_benefit->conclusion_target Leads to conclusion_alt Lower risk, cost-effective choice for established synthetic routes and scale-up. alt_cost->conclusion_alt Leads to alt_benefit->conclusion_alt Leads to

Caption: Logical relationship for selecting a morpholine building block based on cost and benefit.

Conclusion

The cost-benefit analysis indicates that for established synthetic routes, such as the preparation of Gefitinib intermediates, 4-(3-chloropropyl)morpholine presents a more pragmatic and cost-effective choice. Its lower price point, coupled with the availability of detailed experimental protocols, makes it a reliable option for both laboratory-scale synthesis and potential scale-up.

This compound , while a valid building block, currently occupies a niche space. Its significantly higher cost necessitates a clear and substantial advantage in a given synthesis – such as a dramatic increase in yield, simplification of purification, or the enabling of a previously inaccessible transformation – to justify its use over more economical alternatives. For researchers exploring novel synthetic methodologies or requiring the specific structural and electronic properties imparted by the dimethylaminomethyl group, this reagent may hold value. However, for routine applications, a thorough cost-benefit analysis strongly favors the more established and economical alternatives. Future research demonstrating clear synthetic advantages of this compound in specific, high-value applications would be necessary to broaden its practical utility in the pharmaceutical and chemical industries.

References

Safety Operating Guide

Proper Disposal of N,N-Dimethyl-1-(morpholin-2-yl)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of N,N-Dimethyl-1-(morpholin-2-yl)methanamine, ensuring the safety of laboratory personnel and environmental protection. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to mitigate risks associated with this chemical compound.

This compound, as a morpholine derivative and an amine, requires careful handling and disposal as hazardous waste. Improper disposal can lead to environmental harm and potential health risks.[1] Adherence to the following protocols is crucial for maintaining a safe laboratory environment.

Hazard Profile and Safety Precautions
Hazard ClassificationAssociated Risks and Precautions
Flammability Vapors may be flammable and can form explosive mixtures with air.[2] Keep away from heat, sparks, open flames, and other ignition sources.[2] Use non-sparking tools and explosion-proof equipment.
Toxicity Harmful if swallowed, inhaled, or in contact with skin. May cause irritation to the skin, eyes, and respiratory tract.[2] Amines can be corrosive and may cause chemical burns.[2]
Environmental Hazard Potentially harmful to aquatic life.[1] Do not dispose of in drains, sewers, or the environment.[1]
Personal Protective Equipment (PPE) Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled waste container for this compound waste.

  • Do not mix this waste with other chemical waste streams to prevent potentially hazardous reactions.[1]

2. Containerization:

  • Use a compatible, leak-proof container for waste collection. High-density polyethylene (HDPE) containers are generally suitable for amines.

  • The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols (e.g., flammable, corrosive, toxic).

  • Keep the container tightly sealed when not in use to prevent the release of vapors.[1]

3. Storage:

  • Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition and incompatible materials.

  • Ensure the storage area has secondary containment to manage any potential leaks.

4. Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.[2]

  • Remove all sources of ignition.[2]

  • Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[2][3] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[2]

  • Clean the spill area with a suitable solvent, and dispose of all contaminated materials as hazardous waste.

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.[1]

  • Provide the disposal company with a complete and accurate description of the waste.

  • Maintain records of waste disposal, including quantities, dates, and methods, as required by institutional and regulatory guidelines.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have N,N-Dimethyl-1- (morpholin-2-yl)methanamine waste is_pure Is the waste pure or in a known solution? start->is_pure is_spill Is it a spill? is_pure->is_spill No collect_waste Collect in a designated, labeled, compatible hazardous waste container. is_pure->collect_waste Yes is_spill->collect_waste No (e.g., contaminated labware) absorb_spill Absorb spill with inert, non-combustible material (e.g., sand, vermiculite). is_spill->absorb_spill Yes store_waste Store container in a cool, well-ventilated, designated hazardous waste area. collect_waste->store_waste package_spill Package absorbed material in a labeled hazardous waste container. absorb_spill->package_spill package_spill->store_waste contact_disposal Contact licensed hazardous waste disposal service for pickup. store_waste->contact_disposal end End: Waste properly disposed contact_disposal->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of N,N-Dimethyl-1-(morpholin-2-yl)methanamine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling structurally similar chemicals, such as morpholine and other aliphatic amines, and general laboratory safety protocols. These compounds are often corrosive, flammable, and can be harmful if inhaled, ingested, or absorbed through the skin.

Operational Plan for Safe Handling

A systematic approach is essential to minimize risks when working with this compound.

1. Engineering Controls:

  • Always handle this chemical in a well-ventilated area.[1][2]

  • A certified chemical fume hood is required for all procedures that may generate vapors, mists, or aerosols.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3]

2. Personal Protective Equipment (PPE):

  • A comprehensive PPE plan is mandatory to prevent skin and respiratory exposure.[4][5] See the detailed PPE table below for specific recommendations.

3. Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

  • Do not eat, drink, or smoke in the laboratory.[6]

  • Remove any contaminated clothing immediately and wash it before reuse.[3]

4. Spill and Emergency Procedures:

  • In case of a spill, evacuate the area and remove all ignition sources.[2][3]

  • For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[2]

  • Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[7]

  • Do not allow the chemical to enter drains or waterways.[2]

Personal Protective Equipment (PPE) Summary

The following table summarizes the recommended personal protective equipment for handling this compound.

Body PartPersonal Protective EquipmentStandard/SpecificationNotes
Eyes and Face Chemical safety goggles and a face shield.[1][8]ANSI Z87.1[4], EN166[3]A face shield should always be used in conjunction with goggles when there is a risk of splashing.[8]
Skin (Hands) Chemically resistant gloves (e.g., Nitrile or Neoprene).[1]No single glove material offers universal protection; select gloves based on the specific solvent being used.[4] Discard and replace gloves immediately if they become contaminated.
Skin (Body) A flame-resistant lab coat.[1][9]Ensure the lab coat is fully buttoned.
Respiratory An air-purifying respirator with an appropriate organic vapor cartridge.[4][5]NIOSH approvedRespirator use is necessary when engineering controls cannot maintain exposure below acceptable limits or during spill clean-up.[4] A proper fit test and training are required.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to ensure environmental safety and regulatory compliance.

  • Waste Segregation: All waste containing this chemical, including contaminated PPE and cleaning materials, must be collected in a dedicated, labeled, and sealed hazardous waste container.[1][7]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[10]

  • Incompatible Wastes: Do not mix this waste with incompatible materials, such as strong oxidizing agents.[3][7]

  • Disposal Method: Dispose of the hazardous waste through an approved institutional or licensed waste disposal service.[11] Never pour this chemical down the drain.[1][11]

  • Empty Containers: Empty containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The defaced, empty container may then be disposed of as regular trash, following institutional guidelines.[7]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for safely handling and disposing of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures a Conduct Risk Assessment b Ensure Engineering Controls are Functional (Fume Hood, Eyewash, Safety Shower) a->b c Don Appropriate PPE b->c d Handle Chemical in Fume Hood c->d e Perform Experiment d->e f Decontaminate Glassware & Surfaces e->f g Segregate and Collect Hazardous Waste (Solid, Liquid, Contaminated PPE) f->g h Dispose of Waste via Approved Stream g->h i Doff and Dispose of Contaminated PPE h->i j Wash Hands Thoroughly i->j k Spill Occurs l Initiate Spill Cleanup Protocol k->l o Report Incident l->o m Exposure Occurs n Follow First Aid Measures m->n n->o

Caption: Safe Handling and Disposal Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-1-(morpholin-2-yl)methanamine
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.